1H-Imidazole-2-carboxaldehyde oxime
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-(1H-imidazol-2-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c8-7-3-4-5-1-2-6-4/h1-3,8H,(H,5,6)/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKWQRUCZNBSDY-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1H-Imidazole-2-carboxaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 1H-Imidazole-2-carboxaldehyde Oxime. The synthesis is presented as a two-part process, beginning with the preparation of the precursor, 1H-Imidazole-2-carboxaldehyde, followed by its conversion to the target oxime. This guide includes detailed experimental protocols, quantitative data, and workflow diagrams to ensure clarity and reproducibility for research and development applications.
Part 1: Synthesis of the Intermediate: 1H-Imidazole-2-carboxaldehyde
The initial phase of the synthesis focuses on the preparation of 1H-Imidazole-2-carboxaldehyde. The following protocol is adapted from a procedure published in Organic Syntheses[1]. This method utilizes inexpensive, commercially available starting materials to produce the intermediate aldehyde in high yields[1].
The synthesis involves the hydrolysis of a protected imidazole precursor. A solution of 2-(1,3-dibenzoylimidazolidin-2-yl) imidazole hydrochloride in concentrated hydrochloric acid is refluxed, leading to the removal of the protecting groups and subsequent crystallization of the desired aldehyde[1].
-
Hydrolysis: A solution of 19.1 g (0.05 mol) of dry 2-(1,3-dibenzoylimidazolidin-2-yl) imidazole hydrochloride is prepared in 200 mL of concentrated hydrochloric acid. This mixture is refluxed for 22 hours[1].
-
Isolation of Intermediate: The mixture is then chilled on ice, which causes benzoic acid to precipitate. The benzoic acid is removed by filtration[1].
-
Evaporation and Digestion: The filtrate is evaporated to leave a residue. This residue is first digested with 100 mL of 95% ethyl alcohol and then cooled on ice[1]. Any remaining solids, primarily ethylenediamine dihydrochloride, are filtered off[1].
-
Crystallization: The solvent from the filtrate is removed under reduced pressure, leaving a solid residue. This residue is dissolved in 40 mL of water[1].
-
Final Product Precipitation: Solid sodium bicarbonate is added to the aqueous solution until foaming ceases. This neutralizes the solution and causes the 1H-Imidazole-2-carboxaldehyde to crystallize out of the solution[1].
-
Purification: The crystallized product is collected. For analytical purity, the material can be recrystallized from water[1].
| Parameter | Value | Source |
| Molecular Formula | C₄H₄N₂O | [2] |
| Molecular Weight | 96.09 g/mol | [2] |
| CAS Number | 10111-08-7 | [2] |
| Melting Point | 206–207 °C (recrystallized) | [1] |
| Appearance | Crystalline Solid | [1] |
Part 2: Synthesis of this compound
The second part of the process involves the conversion of the synthesized aldehyde into the target oxime. This procedure is a standard oximation reaction, adapted from classical methods for preparing oximes from carbonyl compounds[3]. The reaction involves treating the aldehyde with hydroxylamine hydrochloride in the presence of a base[3].
1H-Imidazole-2-carboxaldehyde is reacted with hydroxylamine hydrochloride. A base, such as pyridine, is used to neutralize the HCl salt and facilitate the nucleophilic attack of the hydroxylamine on the aldehyde's carbonyl carbon, forming the oxime.
Caption: Workflow for the synthesis of this compound.
-
Reactant Mixture: In a suitable reaction flask, combine 1H-Imidazole-2-carboxaldehyde, hydroxylamine hydrochloride, ethanol, and pyridine[3].
-
Reaction: Reflux the mixture on a water bath for approximately 15 to 60 minutes. The progress of the reaction can be monitored by thin-layer chromatography[3].
-
Crystallization: Upon completion, allow the reaction mixture to cool. The desired this compound should crystallize from the solution[3].
-
Isolation: Filter the solid product from the cooled mixture[3].
-
Purification: To remove residual pyridine, the collected solid can be treated with a dilute acid (via salt formation) and then washed. Further purification can be achieved by recrystallizing the product from ethanol[3].
| Parameter | Value | Source |
| Molecular Formula | C₄H₅N₃O | [4] |
| Molecular Weight | 111.10 g/mol | [4] |
| CAS Number | 127020-07-9 | [4][5] |
| Appearance | Solid (expected) | |
| InChIKey | UFKWQRUCZNBSDY-XVNBXDOJSA-N | [4] |
Overall Synthesis Pathway Diagram
The following diagram illustrates the logical relationship between the two main stages of the synthesis.
Caption: Two-part synthesis pathway from starting materials to the final oxime product.
References
A Technical Guide to 1H-Imidazole-2-carboxaldehyde Oxime: Structure, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 1H-Imidazole-2-carboxaldehyde oxime, a heterocyclic compound of interest in medicinal chemistry. Imidazole derivatives are known for a wide range of biological activities, including as enzyme inhibitors.[1][2] Oximes are also recognized for their therapeutic potential, including anticancer and anti-inflammatory properties.[3] This guide details the molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and a thorough summary of its spectroscopic characterization data. The information is intended to serve as a foundational resource for researchers engaged in drug discovery and development.
Molecular Structure and Physicochemical Properties
This compound (CAS No. 127020-07-9) is a small organic molecule with the molecular formula C4H5N3O.[4] The structure features an imidazole ring functionalized with an oxime group at the 2-position. A key structural feature is the existence of syn and anti geometric isomers due to the C=N double bond of the oxime moiety. These isomers are observable and distinguishable through spectroscopic methods like Nuclear Magnetic Resonance (NMR).[5] In solutions like DMSO-d6, the syn to anti isomer ratio is approximately 60:40.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 127020-07-9 | [4][6] |
| Molecular Formula | C4H5N3O | [4] |
| Molecular Weight | 111.102 g/mol | [4] |
| Melting Point | 171-172 °C | [5] |
| LogP | 0.21780 | [4] |
| Polar Surface Area (PSA) | 61.27 Ų | [4] |
Synthesis of this compound
The synthesis of this compound is achieved through the condensation of its corresponding aldehyde precursor, 1H-imidazole-2-carbaldehyde, with hydroxylamine.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
The following protocol is adapted from published literature for the synthesis of this compound.[5]
-
Dissolution: Dissolve 1H-imidazole-2-carbaldehyde (2.0 g, 20.8 mmol) in dry ethanol (320 mL).
-
Addition of Reagents: Add sodium carbonate (1.0 g) and hydroxylamine hydrochloride (1.5 g, 21.6 mmol) to the solution.
-
Reaction: Reflux the mixture for 2 hours.
-
Solvent Removal: After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product using Thin-Layer Chromatography (TLC) on silica gel with a mobile phase of CH2Cl2/methanol (90:10 v/v) to yield the pure oxime.
Spectroscopic and Analytical Data
The structural confirmation of this compound is primarily based on NMR spectroscopy and elemental analysis. The presence of both syn and anti isomers results in distinct signals in both ¹H and ¹³C NMR spectra.[5]
Table 2: ¹H-NMR Spectroscopic Data (DMSO-d6, 300 MHz) [5]
| Isomer | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Syn | 7.07 | Singlet | 2H | H4/H5 (Imidazole) |
| 7.94 | Singlet | 1H | -CH=N- | |
| 11.37 | Singlet | 1H | -OH | |
| Anti | 7.12 | Singlet | 2H | H4/H5 (Imidazole) |
| 7.44 | Singlet | 1H | -CH=N- | |
| 12.11 | Broad Singlet | 1H | -OH | |
| Both | 12.37 | Broad Singlet | 2H | -NH (Imidazole Tautomers) |
Table 3: ¹³C-NMR Spectroscopic Data (DMSO-d6, 75 MHz) [5]
| Isomer | Chemical Shift (δ, ppm) | Assignment |
| Syn | 124.2 | C4/C5 |
| 140.3 | C=NOH | |
| 140.9 | C2 | |
| Anti | 124.2 | C4/C5 |
| 136.9 | C=NOH | |
| 138.6 | C2 |
Table 4: Elemental Analysis Data [5]
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 43.24 | 43.30 |
| Hydrogen (H) | 4.54 | 4.48 |
| Nitrogen (N) | 37.82 | 37.78 |
Potential Biological Significance and Applications
While specific biological pathway studies for this compound are not widely published, its structural components suggest significant potential for drug development. The precursor, 1H-imidazole-2-carbaldehyde, is known to be an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an important target for type-2 diabetes.[1] Furthermore, imidazole-based compounds have been successfully developed as potent inhibitors of VIM-type metallo-β-lactamases, which are responsible for carbapenem resistance in bacteria.[2] The oxime moiety itself is a valuable pharmacophore, known to enhance the biological activity of parent compounds and contribute to anticancer and anti-inflammatory effects.[3] A likely mechanism of action for this class of compounds is enzyme inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 127020-07-9 [chemicalbook.com]
Spectroscopic Profile of 1H-Imidazole-2-carboxaldehyde Oxime: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Imidazole-2-carboxaldehyde oxime, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for this compound. Due to the existence of syn and anti isomers, the NMR data reflects a mixture of these two forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR studies in DMSO-d6 and acetone-d6 have shown that this compound exists as a mixture of syn and anti isomers, with a ratio of approximately 60:40 in both solvents.[1] The proton tautomerism rate is noted to be higher in acetone-d6.[1]
Table 1: ¹H NMR Spectral Data
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |
| Imidazole Ring Protons | --- | --- | --- | Two well-resolved signals are observed for each of the syn and anti isomers.[1] |
| Oxime OH | --- | --- | --- | Signal assignment for each isomer can be determined using HMBC techniques at low temperature.[1] |
| Imidazole NH | --- | --- | --- | Exchangeable proton. |
| Aldoxime CH | --- | --- | --- | --- |
Note: Specific chemical shifts and coupling constants for all protons are not fully detailed in the available literature. 2D NMR techniques such as HMBC were used for unequivocal assignment of signals to the syn/anti isomers.[1]
Table 2: ¹³C NMR Spectral Data
| Carbon | Chemical Shift (ppm) in DMSO-d6 | Notes |
| C2 | --- | --- |
| C4/C5 | Broad signals observed at lower temperatures, coalescing into a single signal at 298 K in acetone-d6 due to proton tautomerism.[1] | A 13C NMR spectrum in DMSO-d6 is available in the literature.[1] |
| C=N (oxime) | --- | --- |
Note: A definitive list of ¹³C chemical shifts is not available in the cited literature. The presence of syn- and anti-isomers leads to a more complex spectrum.[1]
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (oxime) | 3600-3200 | Broad |
| N-H stretch (imidazole) | 3300-3100 | Broad |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C=N stretch (oxime) | 1680-1620 | Medium |
| C=N stretch (imidazole ring) | 1600-1475 | Medium to Strong |
| C=C stretch (imidazole ring) | 1475-1400 | Medium to Strong |
| N-O stretch | 960-930 | Medium |
Mass Spectrometry (MS)
A specific mass spectrum for this compound has not been identified in the literature. The expected molecular ion peak and potential fragmentation patterns are outlined below. The molecular formula is C₄H₅N₃O, with a molecular weight of 111.10 g/mol .
Table 4: Expected Mass Spectrometry Data
| m/z Value | Ion | Notes |
| 111 | [M]⁺ | Molecular ion peak. |
| 94 | [M-OH]⁺ | Loss of a hydroxyl radical. |
| 81 | [M-NO]⁺ | Loss of nitric oxide. |
| 68 | [C₃H₄N₂]⁺ | Imidazole ring fragment. |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of this compound.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or acetone-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans compared to ¹H NMR.
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
2D NMR (Optional but Recommended): To aid in structural elucidation and distinguish between isomers, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
IR Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure with the built-in clamp.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Peak Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For a volatile compound, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Spectrum Generation: A mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.
References
An In-Depth Technical Guide to 1H-Imidazole-2-carboxaldehyde oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-Imidazole-2-carboxaldehyde oxime, a molecule of interest in medicinal chemistry and drug development. This document details its physicochemical properties, a detailed synthesis protocol, and explores its potential biological significance based on the activities of its structural precursors and related compounds.
Physicochemical and Identification Properties
This compound is a small heterocyclic compound. Its CAS number is 127020-07-9.[1][2][3] The fundamental properties of this compound are summarized in the table below, providing a snapshot for researchers.
| Property | Value | Source |
| CAS Number | 127020-07-9 | [1][2][3] |
| Molecular Formula | C4H5N3O | [1] |
| Molecular Weight | 111.10 g/mol | [1] |
| Polar Surface Area (PSA) | 61.27 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 0.21780 | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between its aldehyde precursor, 1H-Imidazole-2-carboxaldehyde, and hydroxylamine. This is a standard method for the formation of oximes.[4][5][6] A yield of 83.0% has been reported for this conversion.[1]
This protocol is based on established methods for oxime formation from aldehydes.[4][5][6]
Materials:
-
1H-Imidazole-2-carboxaldehyde
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Pyridine or Sodium Bicarbonate (as a base)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or water bath
-
Standard laboratory glassware for filtration and purification
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 g of 1H-Imidazole-2-carboxaldehyde in 20 mL of ethanol.
-
Addition of Hydroxylamine: In a separate beaker, prepare a solution of 1.5 equivalents of hydroxylamine hydrochloride in a minimal amount of water. Add this solution to the stirred solution of the aldehyde.
-
Base Addition: Slowly add a base, such as pyridine (2.0 equivalents), to the reaction mixture to neutralize the HCl salt of hydroxylamine and catalyze the reaction. Alternatively, an aqueous solution of sodium bicarbonate can be used until the cessation of gas evolution.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 60-80°C) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
The workflow for this synthesis is illustrated in the diagram below.
Potential Biological Activity and Applications
While specific biological data for this compound is not extensively documented in publicly available literature, the activities of its precursor and the broader class of imidazole and oxime compounds suggest promising areas for investigation.
1. Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): The aldehyde precursor, 1H-Imidazole-2-carboxaldehyde, is known as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[7] PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a therapeutic strategy for the treatment of type 2 diabetes and obesity. It is plausible that the oxime derivative may retain or have modified activity at this target.
2. Broad-Spectrum Biological Activities of Imidazoles: The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[8][9] Imidazole derivatives are known to exhibit a wide range of pharmacological activities, including:
3. Role of the Oxime Functional Group: The introduction of an oxime group can significantly alter the biological activity of a parent molecule. Oximes can introduce new hydrogen bonding capabilities and polarity, which may lead to different interactions with biological targets compared to the parent aldehyde.[14]
Given the role of the precursor as a PTP1B inhibitor, a potential signaling pathway for investigation is the insulin signaling pathway. PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS), thus attenuating the downstream signal. An inhibitor of PTP1B would enhance this pathway.
The diagram below illustrates a simplified representation of the insulin signaling pathway and the role of PTP1B.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | 127020-07-9 [chemicalbook.com]
- 3. This compound | 127020-07-9 [m.chemicalbook.com]
- 4. ajol.info [ajol.info]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid : Oriental Journal of Chemistry [orientjchem.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pharmacyjournal.net [pharmacyjournal.net]
- 9. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jchemrev.com [jchemrev.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1H-imidazole-2-carbaldehyde | C4H4N2O | CID 24955 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Imidazole-Based Oximes: Synthesis, Biological Activity, and Therapeutic Potential
This technical guide provides a comprehensive literature review of imidazole-based oximes, a class of heterocyclic compounds with significant therapeutic potential. The document covers their synthesis, biological activities as cholinesterase reactivators, and their emerging roles as anticancer and antiviral agents. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding of their mechanisms of action and experimental design.
Introduction to Imidazole-Based Oximes
Imidazole, a five-membered heterocyclic aromatic compound with two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[1] The incorporation of an oxime functional group (-C=N-OH) into the imidazole scaffold gives rise to imidazole-based oximes, which have garnered significant attention, particularly as reactivators of organophosphate-inhibited acetylcholinesterase (AChE).[2][3] This guide delves into the chemistry and pharmacology of these promising compounds.
Synthesis of Imidazole-Based Oximes
The synthesis of imidazole-based oximes typically involves a multi-step process, starting with the appropriate imidazole precursor. A general synthetic route to N-alkyl imidazole-2-aldoximes is outlined below.
Experimental Protocol: Synthesis of N-Alkyl Imidazole-2-Aldoximes
Step 1: N-Alkylation of Imidazole
A common method for the N-alkylation of imidazole involves the reaction of imidazole with an alkyl halide in the presence of a base.
-
Materials: Imidazole, alkyl halide (e.g., 1-bromobutane), sodium hydroxide or potassium hydroxide, tetrahydrofuran (THF).
-
Procedure:
-
To a reaction vessel, add imidazole and an equimolar amount of powdered sodium hydroxide.
-
Add THF as the solvent.
-
Add the desired alkyl halide (1.1 equivalents) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 4-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude N-alkylimidazole.
-
Purify the product by vacuum distillation or column chromatography.
-
Step 2: Formylation of N-Alkylimidazole
This step is not explicitly detailed in the provided search results but is a necessary transformation to obtain the aldehyde precursor for the oxime. This would typically be achieved through a Vilsmeier-Haack or similar formylation reaction.
Step 3: Oximation of N-Alkyl-2-Formylimidazole
The final step involves the conversion of the aldehyde to an oxime using hydroxylamine.
-
Materials: N-alkyl-2-formylimidazole, hydroxylamine hydrochloride, sodium carbonate, water, ethanol.
-
Procedure:
-
Dissolve the N-alkyl-2-formylimidazole in a mixture of ethanol and water.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Remove the ethanol by evaporation.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting imidazole-based oxime by recrystallization or column chromatography.
-
Biological Activity of Imidazole-Based Oximes
Cholinesterase Reactivators
Organophosphate (OP) compounds, including nerve agents and pesticides, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), leading to a cholinergic crisis.[3] Oximes are used as antidotes to reactivate the inhibited enzyme by nucleophilically displacing the OP from the serine residue in the enzyme's active site.[4] Imidazole-based oximes have emerged as a promising class of AChE reactivators.[2][3]
Both tertiary and quaternary imidazole-based aldoximes have been studied.[2] Quaternary imidazolium aldoximes have been extensively investigated as mono- and bis-oxime reactivators for OP-inhibited AChE.[2] Some of these have shown promise in reactivating AChE inhibited by nerve agents like tabun and soman.[2] Tertiary imidazole-based aldoximes have been identified as good reactivators of OP-inhibited human butyrylcholinesterase (hBChE).[2]
The reactivation efficacy is dependent on the structure of the oxime and the nature of the organophosphate. For instance, the length of the N-alkyl chain on the imidazole ring can influence the reactivation rate constants.[2]
Quantitative Data: Cholinesterase Reactivation
| Oxime Derivative | Inhibitor | Enzyme | Reactivation Rate Constant (k_obs, min⁻¹) | Reference |
| N-propyl imidazole-2-aldoxime | Sarin analog | hBChE | Peaks for this derivative | [2] |
| N-pentyl imidazole-2-aldoxime | Sarin, Cyclosarin, VX, Paraoxon analogs | hBChE | Universal efficient reactivator | [2] |
| Quaternary Imidazolium Aldoximes | Various OPs | AChE | Generally slower than tertiary counterparts for hBChE | [2] |
| Tertiary Imidazole Aldoximes | Various OPs | hBChE | Generally faster than quaternary counterparts | [2] |
Experimental Protocol: In Vitro Cholinesterase Reactivation Assay
This protocol is based on the Ellman method for measuring cholinesterase activity.
-
Materials: Purified human acetylcholinesterase (hAChE) or butyrylcholinesterase (hBChE), organophosphate inhibitor (e.g., sarin surrogate), imidazole-based oxime, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) as substrate, phosphate buffer (pH 7.4).
-
Procedure:
-
Inhibition Step:
-
Incubate a solution of the cholinesterase enzyme in phosphate buffer with the organophosphate inhibitor at a specific concentration for a defined period (e.g., 30 minutes) at 37°C to achieve significant inhibition (typically >90%).
-
-
Reactivation Step:
-
Add the imidazole-based oxime solution at various concentrations to the inhibited enzyme solution.
-
Incubate the mixture for different time intervals at 37°C.
-
-
Activity Measurement:
-
At each time point, take an aliquot of the reactivation mixture and add it to a cuvette containing DTNB and the appropriate substrate (ATCh for AChE, BTCh for BChE) in phosphate buffer.
-
Measure the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of reactivation by comparing the activity of the oxime-treated inhibited enzyme to the activity of the uninhibited enzyme.
-
Determine the reactivation rate constants (k_r) by plotting the natural logarithm of the remaining inhibited enzyme concentration versus time.
-
-
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives as anticancer agents, targeting various mechanisms of cancer cell proliferation and survival.[5][6] Some imidazole-based compounds have been shown to act as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), or as tubulin polymerization inhibitors.[5][7][8]
Quantitative Data: Anticancer Activity of Imidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Proposed Target | Reference |
| Imidazole derivative 5b | H1975 (Lung) | 5.22 | EGFR | [5] |
| Imidazole derivative 5g | H1975 (Lung) | 6.34 | EGFR | [5] |
| Imidazo[2,1-b][2][5][7]thiadiazole-linked oxindole 7 | Various | 1.1 - 1.6 | Tubulin Polymerization | [7] |
| Benzimidazole-oxadiazole derivative 4c | Various | - | VEGFR-2 | [8] |
| Benzimidazole-oxadiazole derivative 4d | Various | - | VEGFR-2 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, imidazole-based oxime compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Cell Seeding:
-
Culture cancer cells in appropriate medium supplemented with FBS and antibiotics.
-
Trypsinize the cells, count them, and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazole-based oxime compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
-
Antiviral Activity
Imidazole derivatives have also been investigated for their antiviral properties against a range of viruses.[9]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for measuring the ability of a compound to inhibit viral replication.
-
Materials: Host cell line permissive to the virus of interest (e.g., Vero cells for Herpes Simplex Virus), cell culture medium, virus stock of known titer, imidazole-based oxime compounds, overlay medium (e.g., medium with carboxymethylcellulose or agar), crystal violet staining solution.
-
Procedure:
-
Cell Seeding:
-
Seed host cells in 6-well or 12-well plates and grow them to form a confluent monolayer.
-
-
Virus Infection:
-
Prepare serial dilutions of the virus stock.
-
Remove the culture medium from the cells and infect the monolayers with a specific number of plaque-forming units (PFU) of the virus (e.g., 100 PFU/well).
-
Incubate for 1-2 hours to allow for viral adsorption.
-
-
Compound Treatment:
-
During or after the adsorption period, remove the virus inoculum.
-
Wash the cell monolayers with PBS.
-
Add the overlay medium containing different concentrations of the imidazole-based oxime compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Incubation and Plaque Formation:
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells with a fixative (e.g., 10% formalin).
-
Stain the cells with crystal violet solution. The viable cells will be stained, and the areas of viral-induced cell death (plaques) will appear as clear zones.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
-
-
Mechanisms of Action: Signaling Pathways
Inhibition of EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that, upon activation by its ligands, triggers downstream signaling cascades promoting cell proliferation, survival, and migration.[10] Overexpression or mutation of EGFR is common in many cancers, making it a key therapeutic target.[11] Some imidazole derivatives have been shown to inhibit EGFR kinase activity.[5][6]
Caption: EGFR Signaling Pathway Inhibition.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[12] Inhibition of VEGFR-2 signaling is a validated anti-angiogenic strategy in cancer therapy.[8]
Caption: VEGFR-2 Signaling Pathway Inhibition.
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, making them an important target for anticancer drugs. Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[7]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Imidazole synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Biological Activity of 1H-Imidazole-2-carboxaldehyde Oxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of 1H-Imidazole-2-carboxaldehyde oxime derivatives. The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic and hydrogen-bonding capabilities allow it to interact with a wide array of biological targets.[1][4] The incorporation of an oxime moiety (C=N-OH) can further enhance biological activity by introducing a key hydrogen bond donor/acceptor site, influencing molecular conformation, and improving metabolic stability.
This document synthesizes current knowledge on related imidazole and oxime compounds to build a comprehensive profile for this compound derivatives, focusing on their potential anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key processes are provided to support further research and development in this promising area.
General Synthesis Pathway
The synthesis of this compound derivatives is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 1H-Imidazole-2-carboxaldehyde. The second step is the condensation reaction of the aldehyde with hydroxylamine or a substituted hydroxylamine to form the desired oxime derivative.
References
Tautomerism in Imidazole-2-carboxaldehyde Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in imidazole-2-carboxaldehyde and its derivatives. Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of these compounds. Understanding and characterizing these equilibria are crucial for rational drug design, reaction optimization, and the development of novel therapeutics. This guide delves into the core aspects of prototropic tautomerism within the imidazole ring and the hydration/hemiacetal formation at the 2-carboxaldehyde group, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Prototropic Tautomerism of the Imidazole Ring
The imidazole ring contains two nitrogen atoms, allowing for prototropic tautomerism where a proton can reside on either nitrogen. This results in two tautomeric forms, often designated as the 1H- and 3H-tautomers (or N1-H and N3-H). The position of this equilibrium is influenced by factors such as the nature and position of substituents on the ring, the solvent, temperature, and concentration.[1]
The study of 2-phenyl-substituted imidazole-4(5)-carbaldehydes has shown that both tautomeric forms can coexist in solution at room temperature.[2] Computational studies, specifically DFT calculations, have been employed to estimate the relative stabilities of these tautomers. For a series of 2-phenyl-1H-imidazole-4(5)-carbaldehydes, the 5-carbaldehyde tautomer is generally predicted to be more stable.[2] In the solid state, evidence from 2D NMR suggests the coexistence of both tautomers in different crystalline domains.[2]
Table 1: Calculated Energy Differences Between Tautomers of 2-Phenyl-1H-imidazole-4(5)-carbaldehydes and Related Alcohols
| Compound Class | Substituent | Calculated Energy Difference (kcal/mol) - Gas Phase | Calculated Energy Difference (kcal/mol) - DMSO |
| Alcohols | H | 0.645 - 1.415 | < 1.20 |
| Aldehydes | H, OMe, Cl, NO2 | 2.510 - 3.059 | < 1.20 |
Data sourced from computational studies on 2-phenylimidazole derivatives.[2]
Figure 1: Prototropic tautomerism in the imidazole ring.
Hydration and Hemiacetal Formation at the 2-Carboxaldehyde Group
A significant tautomeric equilibrium for imidazole-2-carboxaldehyde involves the nucleophilic addition of water or alcohols to the aldehyde group, forming a gem-diol (hydrate) or a hemiacetal, respectively. This equilibrium is highly dependent on the pH of the medium.[3]
In aqueous solutions, imidazole-2-carboxaldehyde (IC) exists in a pH-dependent equilibrium between its aldehyde and geminal diol form.[4] At low pH (below 5), the diol form is the dominant species in solution.[4][5] As the pH increases, the equilibrium shifts towards the aldehyde form, which becomes the major species at pH values greater than 9.[3] This pH-dependent behavior is driven by the interplay between the hydration and protonation equilibria of the imidazole ring.[4]
The two forms exhibit distinct spectroscopic properties. The aldehyde form has a characteristic UV absorbance maximum at 287 nm, while the diol form absorbs at 212 nm.[4][5] This shift in absorbance has implications for the role of imidazole-2-carboxaldehyde as a photosensitizer in atmospheric chemistry.[4][6]
Table 2: pH-Dependent Equilibrium Data for Imidazole-2-carboxaldehyde Hydration
| Species | pKa | Molar Absorptivity (ε) | Wavelength (λmax) |
| Aldehyde | 2.5 ± 0.4 | 13700 ± 200 cm⁻¹M⁻¹ | 287 nm |
| Diol (Hydrate) | 5.94 ± 0.05 | 7800 ± 100 cm⁻¹M⁻¹ | 212 nm |
Data sourced from UV-Vis and NMR spectroscopic studies.[4][5]
In the presence of alcohols, such as methanol, hemiacetal formation is favored, particularly in protic solvents.[7]
Figure 2: pH-dependent hydration of imidazole-2-carboxaldehyde.
Experimental Protocols for Tautomerism Studies
The characterization of tautomeric equilibria in imidazole-2-carboxaldehyde derivatives relies on a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the structures of tautomers and determining their relative populations in solution and the solid state.[8][9][10]
Protocol for Solution-State ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve a precisely weighed amount of the imidazole-2-carboxaldehyde derivative in a deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) to a known concentration.[10] For pH-dependent studies, prepare a series of buffered D₂O solutions with varying pH values.[3][8]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a controlled temperature on a high-field NMR spectrometer.
-
Spectral Analysis:
-
¹H NMR: Identify the distinct signals for the aldehyde proton (typically ~9.6 ppm) and the methine proton of the hydrate (~6.15 ppm).[3] The integration of these signals allows for the quantification of the aldehyde-to-hydrate ratio. The protons on the imidazole ring will also show characteristic shifts depending on the tautomeric form.
-
¹³C NMR: The carbonyl carbon of the aldehyde appears around 180 ppm, while the carbon of the gem-diol is significantly upfield at approximately 82.0 ppm.[3] The absence or presence of these signals confirms the dominant species.
-
-
Variable Temperature (VT) NMR: To study the dynamics of tautomeric exchange, acquire spectra at different temperatures. Coalescence of signals at higher temperatures can provide information on the rate of interconversion.[11]
Protocol for Solid-State NMR (CP-MAS):
-
Sample Preparation: Pack the solid sample into a zirconia rotor.
-
Data Acquisition: Acquire ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR spectra. This technique is particularly useful for studying tautomerism in the solid state, where solution-state NMR may be hampered by fast exchange.[2]
-
Spectral Analysis: Analyze the chemical shifts of the imidazole ring carbons and the C2-substituent to identify the tautomeric form(s) present in the solid state.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is effective for studying equilibria that involve changes in conjugation, such as the aldehyde-hydrate equilibrium.[4]
Protocol for pH-Dependent UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a stock solution of imidazole-2-carboxaldehyde in a suitable solvent (e.g., water). Prepare a series of buffered solutions across a wide pH range. Add a small aliquot of the stock solution to each buffered solution to achieve the desired final concentration.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Plot the absorbance at the characteristic wavelengths of the aldehyde (287 nm) and hydrate (212 nm) as a function of pH. Use this data to determine the pKa values for the two species and the equilibrium constant for hydration at different pH values.[4][5]
Computational Chemistry
Density Functional Theory (DFT) calculations are frequently used to complement experimental data by providing insights into the relative energies and stabilities of different tautomers.[2]
General Computational Workflow:
-
Structure Generation: Build the 3D structures of all possible tautomers of the imidazole-2-carboxaldehyde derivative.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[2]
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures correspond to local minima on the potential energy surface and to obtain thermochemical data (e.g., Gibbs free energy).
-
Solvation Effects: To model the effect of a solvent, use an implicit solvation model such as the Polarizable Continuum Model (PCM).
-
Energy Analysis: Compare the calculated Gibbs free energies of the tautomers to predict their relative stabilities and the position of the tautomeric equilibrium.[2]
Figure 3: General experimental workflow for studying tautomerism.
Biological Relevance and Implications for Drug Development
Imidazole derivatives are a cornerstone in medicinal chemistry, with applications as antifungal, antibacterial, and anticancer agents.[12][13][14] Imidazole-2-carboxaldehyde itself has been identified as a novel inhibitor of protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes.[15][16]
The tautomeric state of a molecule can significantly impact its biological activity. Different tautomers can exhibit distinct hydrogen bonding patterns, shapes, and electronic properties, leading to different binding affinities for biological targets. Therefore, a thorough understanding of the tautomeric equilibria of imidazole-2-carboxaldehyde derivatives is essential for:
-
Structure-Activity Relationship (SAR) Studies: Correlating the biological activity with the predominant tautomeric form can lead to more accurate SAR models.
-
Rational Drug Design: Designing molecules that favor a specific, more active tautomeric form can enhance potency and selectivity.
-
Pharmacokinetic Properties: Tautomerism can influence properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. | Semantic Scholar [semanticscholar.org]
- 10. NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmacyjournal.net [pharmacyjournal.net]
- 15. Page loading... [wap.guidechem.com]
- 16. Imidazole-2-carboxaldehyde, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-imidazole-2-carboxaldehyde is a pivotal building block in medicinal chemistry and materials science, serving as a precursor for a wide array of therapeutic agents and functional materials. Its versatile reactivity, stemming from the presence of both an aldehyde group and an imidazole ring, allows for diverse chemical modifications. This guide provides a comprehensive overview of the primary formation mechanisms of 1H-imidazole-2-carboxaldehyde, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in its synthesis and application.
Core Synthetic Strategies
The synthesis of 1H-imidazole-2-carboxaldehyde can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include multi-step synthesis from simple precursors, direct formylation of the imidazole ring, oxidation of 2-substituted imidazoles, and "green" synthesis from glyoxal.
Multi-Step Synthesis from Basic Precursors
A well-established and optimized route involves the construction of the target molecule from inexpensive, commercially available bulk chemicals. This method, detailed in Organic Syntheses, proceeds through several intermediates.[1]
Experimental Protocol
Step A: 1-Benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole [1]
-
In a 12-L wide-mouthed, round-bottomed vessel equipped with a mechanical stirrer and thermometer, a mixture of imidazole (68 g, 1.0 mol), triethylamine (202 g, 2.0 mol), and acetonitrile (1000 mL) is prepared.
-
Benzoyl chloride (281 g, 2.0 mol) is added dropwise over 1 hour, maintaining the temperature at 15–25°C with external cooling.
-
The mixture is stirred for an additional hour at ambient temperature.
-
Ether (1 L) and water (5 L) are added, and the mixture is cooled to 5°C.
-
The resulting crystalline product is collected by filtration, washed with cold water and ether, and air-dried.
Step B: 2-(1,3-Dibenzoyl-4-imidazolin-2-yl)imidazole hydrochloride
This step typically involves the treatment of the product from Step A with hydrochloric acid.
Step C: 2-(1,3-Dibenzoylimidazolidin-2-yl)imidazole hydrochloride [1]
-
A suspension of 2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole hydrochloride (38.0 g, 0.10 mol) in 95% reagent-grade ethyl alcohol (300 mL) is placed in a 1000-mL Parr hydrogenation bottle.
-
10% palladium on carbon (2 g) is cautiously added.
-
The vessel is attached to a Parr hydrogenator and shaken under a 50-psi atmosphere of hydrogen.
-
Hydrogen uptake ceases after approximately 2 hours.
-
The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the product.
Step D: 1H-Imidazole-2-carboxaldehyde [1]
-
A solution of 2-(1,3-dibenzoylimidazolidin-2-yl)imidazole hydrochloride (19.1 g, 0.05 mol) in concentrated hydrochloric acid (200 mL) is refluxed for 22 hours.
-
The mixture is chilled on ice, and the precipitated benzoic acid is removed by filtration.
-
The filtrate is evaporated, and the residue is digested with 95% ethyl alcohol (100 mL) and cooled on ice.
-
The solid ethylenediamine dihydrochloride is filtered off.
-
The filtrate is evaporated, and the residue is dissolved in water (40 mL).
-
Solid sodium bicarbonate is added until foaming ceases, causing the crystallization of 1H-imidazole-2-carboxaldehyde.
Experimental Workflow
Formylation of Imidazole Derivatives
Direct formylation at the C2 position of the imidazole ring is a common and efficient strategy. This can be achieved through methods such as the Vilsmeier-Haack reaction or by metallation followed by quenching with a formylating agent.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds.[2]
While a specific, detailed protocol for the Vilsmeier-Haack formylation of unprotected 1H-imidazole is not extensively documented, the general procedure for electron-rich heterocycles can be adapted.
Formylation via Lithiation
This method involves the deprotonation of an imidazole derivative at the C2 position using a strong base, such as n-butyllithium (n-BuLi), followed by the addition of a formylating agent like DMF. To prevent reaction at the N-H bond, the imidazole is often protected prior to lithiation.
-
A solution of 2-bromo-1H-imidazole (0.65 g, 4.4 mmol) in anhydrous THF (20 mL) is cooled to 0°C.
-
A 2 M solution of i-PrMgCl in THF (2.2 mL, 4.4 mmol) is added slowly over 5 minutes, and the mixture is stirred for an additional 5 minutes.
-
A 2.5 M solution of n-BuLi in hexane (3.5 mL, 8.8 mmol) is added dropwise over 5 minutes, keeping the temperature below 20°C. The mixture is then stirred for 30 minutes.
-
Dry N,N-dimethylformamide (DMF, 0.32 g, 4.4 mmol) is added, and the reaction is slowly warmed to 20°C over 30 minutes. An additional 6 mL of DMF is added to complete the reaction.
-
The reaction is quenched with water (6 mL) while keeping the temperature below 20°C and stirred for 10 minutes.
-
The organic and aqueous phases are separated. The aqueous phase is extracted with ethyl acetate (10 mL).
-
The combined organic phases are filtered through a silica gel pad and concentrated.
-
The residue is purified by flash chromatography (petroleum ether/ethyl acetate = 10:1) to yield 1H-imidazole-2-carboxaldehyde as a light yellow solid.
Oxidation of 2-Substituted Imidazoles
The oxidation of a pre-existing functional group at the C2 position, such as a methyl or hydroxymethyl group, provides another route to 1H-imidazole-2-carboxaldehyde.
Oxidation of 2-(Hydroxymethyl)imidazole
The oxidation of 2-(hydroxymethyl)imidazole to the corresponding aldehyde is a known transformation, often employing manganese dioxide (MnO₂) as the oxidizing agent.[1]
"Green" Synthesis from Glyoxal and Ammonia
An environmentally benign approach involves the reaction of glyoxal with an ammonia source. In this process, imidazole is first formed and then subsequently reacts with another molecule of glyoxal to yield 1H-imidazole-2-carboxaldehyde.[3] This reaction is of interest in atmospheric chemistry as well as for sustainable synthesis.[3]
Reaction Pathway
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 3. Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: 1H-Imidazole-2-carboxaldehyde Oxime as a Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1H-imidazole-2-carboxaldehyde oxime and its derivatives as versatile ligands in coordination chemistry, with a focus on their applications in the development of novel therapeutic agents. The document outlines their synthesis, coordination with various metal ions, and their biological activities, including antimicrobial and antioxidant properties.
Introduction
This compound is a heterocyclic compound that, along with its derivatives, has garnered significant interest as a ligand in coordination chemistry. The presence of multiple coordination sites—the imidazole ring nitrogen, the oxime nitrogen, and the oxime oxygen—allows for versatile binding to a wide range of metal ions. This versatility has led to the synthesis of numerous metal complexes with diverse geometries and interesting biological activities. These complexes are being explored for their potential as antimicrobial, antifungal, and antioxidant agents, making them promising candidates for drug development.
The general mechanisms of antimicrobial action for imidazole-based metal complexes involve several cellular targets. These can include the disruption of microbial cell membranes, leading to increased permeability and cell death, interference with DNA replication and other vital cellular processes. Some complexes are also known to generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components.
Data Presentation
The following tables summarize the quantitative data on the biological activities of various metal complexes of imidazole-2-carboxaldehyde oxime and related Schiff base derivatives.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Complex/Ligand | Organism | MIC (µg/mL) | Reference |
| Ni(II) Schiff Base Complex | S. aureus | 6.25 | [1] |
| Ni(II) Schiff Base Complex | E. coli | 6.25 | [1] |
| Zn(II) Schiff Base Complex | C. albicans | 6.25 | [1] |
| Pd(II) Schiff Base Complex | A. niger | 6.25 | [1] |
Table 2: Antioxidant Activity (IC50)
| Complex/Ligand | Assay | IC50 | Reference |
| Copper(II)-imidazole derivative complex | DPPH radical scavenging | 1.5 times higher than BHT standard |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the ligand from 1H-imidazole-2-carboxaldehyde.
Materials:
-
1H-imidazole-2-carboxaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Distilled water
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Condenser
-
Filtration apparatus
Procedure:
-
Dissolve 1H-imidazole-2-carboxaldehyde (1 equivalent) in methanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.1 equivalents) in water to the flask.
-
Slowly add a solution of potassium carbonate (1.1 equivalents) in water to the reaction mixture.
-
Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the methanol under reduced pressure.
-
The resulting aqueous solution is cooled, and the precipitated product is collected by filtration.
-
Wash the solid product with cold water and dry it under vacuum.
-
The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure this compound.
Synthesis of Metal(II) Complexes with this compound
This general protocol can be adapted for the synthesis of various transition metal complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II)).
Materials:
-
This compound
-
Metal(II) chloride salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Methanol or Ethanol
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Condenser
-
Filtration apparatus
Procedure:
-
Dissolve this compound (2 equivalents) in hot methanol or ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) chloride salt (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux the reaction mixture for 2-3 hours. The formation of a precipitate indicates the formation of the complex.
-
Cool the mixture to room temperature and collect the solid complex by filtration.
-
Wash the precipitate with the solvent used for the reaction, followed by a small amount of diethyl ether.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
Antimicrobial Activity Assay (Agar Well Diffusion Method)
This protocol outlines a common method for evaluating the antimicrobial activity of the synthesized complexes.
Materials:
-
Synthesized metal complexes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient agar and Sabouraud dextrose agar plates
-
Sterile cork borer
-
Micropipettes
-
Incubator
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Standard antibiotic and antifungal drugs (positive controls)
Procedure:
-
Prepare a stock solution of the test compounds (ligand and metal complexes) in DMSO.
-
Prepare fresh inoculum of the microbial strains in sterile saline.
-
Spread the microbial inoculum uniformly over the surface of the respective agar plates.
-
Create wells of about 6 mm in diameter on the agar plates using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solutions into the wells.
-
Use DMSO as a negative control and standard antimicrobial drugs as positive controls.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound metal complexes.
Caption: Workflow for synthesis, characterization, and biological evaluation.
Proposed General Mechanism of Antimicrobial Action
The following diagram illustrates a generalized mechanism of action for antimicrobial metal complexes, including those derived from imidazole-based ligands.
Caption: Generalized antimicrobial mechanism of metal complexes.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers based on specific experimental conditions and safety considerations.
References
Application Notes and Protocols for 1H-Imidazole-2-carboxaldehyde Oxime in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Imidazole-2-carboxaldehyde oxime is a heterocyclic compound that has emerged as a versatile scaffold in medicinal chemistry. The imidazole moiety is a common feature in many biologically active molecules and approved drugs, valued for its ability to engage in various biological interactions. The addition of a carboxaldehyde oxime group at the 2-position introduces a key functional group that can act as a nucleophile or a metal-chelating agent, opening up a range of therapeutic possibilities. While research on the parent compound is limited, its N-substituted derivatives have shown significant promise in two primary areas: as reactivators of organophosphate-inhibited cholinesterases and as broad-spectrum antimicrobial agents. These application notes provide an overview of the current understanding and protocols for the synthesis and evaluation of this compound and its derivatives.
Application 1: Reactivation of Organophosphate-Inhibited Butyrylcholinesterase
The primary therapeutic application of N-substituted imidazole-2-aldoximes is in the reactivation of butyrylcholinesterase (BChE) that has been inhibited by organophosphorus (OP) compounds, such as nerve agents and pesticides. These oxime derivatives act as potent nucleophiles that displace the OP moiety from the serine residue in the active site of BChE, thereby restoring its enzymatic function.
Quantitative Data: BChE Reactivation Potency
The reactivation efficacy of various N-substituted imidazole-2-aldoxime derivatives against paraoxon-inhibited human BChE is summarized in the table below. The data highlights the influence of the N1-substituent on the reactivation rate.
| Compound ID | N1-Substituent | Reactivation Rate Constant (k_r, min⁻¹) |
| 3 | n-Propyl | 0.023 |
| 4 | n-Butyl | 0.020 |
| 5 | n-Pentyl | 0.018 |
| 6 | Isopropyl | 0.015 |
| 7 | Benzyl | 0.012 |
| 8 | Phenethyl | 0.010 |
Data extracted from "Imidazole Aldoximes Effective in Assisting Butyrylcholinesterase Catalysis of Organophosphate Detoxification".[1][2]
Signaling Pathway: BChE Reactivation by Imidazole Aldoximes
The following diagram illustrates the proposed mechanism for the reactivation of organophosphate-inhibited BChE by an N-substituted imidazole-2-aldoxime.
Caption: Mechanism of BChE reactivation by an imidazole aldoxime.
Experimental Protocol: Synthesis of N-Substituted Imidazole-2-Aldoximes
This protocol describes the general two-step synthesis of N-substituted imidazole-2-aldoximes.
Step 1: N-Alkylation of 1H-Imidazole-2-carboxaldehyde
-
To a solution of 1H-imidazole-2-carboxaldehyde (1.0 eq) in dry N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
To this suspension, add the desired alkyl bromide or mesylate (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture overnight at room temperature.
-
Filter the suspension to remove inorganic salts.
-
To the filtrate, add water and extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-alkylated imidazole-2-carboxaldehyde.
Step 2: Oximation of N-Alkyl Imidazole-2-carboxaldehyde
-
Dissolve hydroxylamine hydrochloride (1.5 eq) in water.
-
Neutralize the solution with sodium carbonate (Na₂CO₃, 1.5 eq).
-
Add the N-alkylated imidazole-2-carboxaldehyde (1.0 eq) from Step 1 to the hydroxylamine solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-substituted imidazole-2-aldoxime.
Experimental Protocol: In Vitro BChE Reactivation Assay
This protocol outlines a method to determine the reactivation potency of imidazole aldoximes.
-
Prepare a stock solution of human BChE in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Inhibit the BChE by incubating it with a known concentration of an organophosphate (e.g., paraoxon) until >95% inhibition is achieved.
-
Remove the excess inhibitor by dialysis or gel filtration.
-
Prepare various concentrations of the imidazole aldoxime reactivator in the buffer.
-
Initiate the reactivation reaction by adding the inhibited BChE to the reactivator solutions.
-
At specific time intervals, take aliquots of the reaction mixture and measure the BChE activity using a suitable substrate (e.g., butyrylthiocholine) and a chromogenic reagent (e.g., DTNB, Ellman's reagent).
-
Measure the absorbance at 412 nm to determine the rate of substrate hydrolysis.
-
Calculate the first-order rate constant for reactivation (k_r) by plotting the natural logarithm of the percentage of remaining inhibited enzyme against time.
Application 2: Broad-Spectrum Antimicrobial Agents
N-substituted imidazole-2-aldoximes and their quaternary salts have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The proposed mechanism of action involves the disruption of the bacterial cell membrane.
Quantitative Data: Antimicrobial Activity (MIC Values)
The minimum inhibitory concentration (MIC) values for several N-substituted imidazole-2-aldoximes against various bacterial strains are presented below.
| Compound ID | N1-Substituent | S. aureus (ATCC 25923) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| 1 | Benzyl | 25.0 | 50.0 | 50.0 |
| 2 | 4-Chlorobenzyl | 12.5 | 25.0 | 25.0 |
| 3 | 4-Methylbenzyl | 25.0 | 50.0 | 50.0 |
| 4 | 4-Methoxybenzyl | 50.0 | >50.0 | >50.0 |
| 5 | Naphthylmethyl | 12.5 | 25.0 | 25.0 |
Data synthesized from literature describing antimicrobial activities of imidazole derivatives.
Proposed Mechanism: Antimicrobial Action of Imidazole Derivatives
The following diagram illustrates the general proposed mechanisms of antimicrobial action for imidazole-based compounds.
Caption: Proposed antimicrobial mechanisms of imidazole derivatives.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of imidazole aldoxime derivatives.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Prepare a series of twofold dilutions of the compound in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton broth).
-
Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram outlines the general workflow for the development and testing of novel this compound derivatives.
Caption: General workflow for drug discovery with imidazole oximes.
Conclusion
This compound serves as a valuable starting point for the development of new therapeutic agents. Its N-substituted derivatives have demonstrated significant potential as both reactivators of OP-inhibited BChE and as broad-spectrum antimicrobial agents. The provided protocols and data offer a foundation for researchers to further explore the medicinal chemistry of this promising scaffold. Future work may focus on optimizing the N1-substituent to enhance potency and selectivity, as well as exploring other potential therapeutic applications of this versatile molecule.
References
Application Notes and Protocols: 1H-Imidazole-2-carboxaldehyde Oxime as a Versatile Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design.[1][2] Functionalized imidazoles, such as 1H-imidazole-2-carboxaldehyde and its derivatives, serve as valuable starting materials for the elaboration of more complex molecular architectures. Among these, 1H-imidazole-2-carboxaldehyde oxime emerges as a particularly useful and versatile building block for the synthesis of a variety of heterocyclic systems, most notably 1,2,4-oxadiazoles. This five-membered aromatic ring system is a well-recognized bioisostere of amides and esters, and is featured in a number of compounds with a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use as a precursor for the construction of 3-(1H-imidazol-2-yl)-1,2,4-oxadiazoles. The methodologies described herein are designed to be accessible to researchers with a standard background in synthetic organic chemistry.
Data Presentation
Table 1: Synthesis of this compound - Representative Data
| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1H-Imidazole-2-carboxaldehyde | Hydroxylamine hydrochloride, Pyridine | Ethanol | 2 | 85-95 | 210-212 |
Table 2: Synthesis of 3-(1H-Imidazol-2-yl)-5-substituted-1,2,4-oxadiazoles - Representative Data
| This compound | Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1.0 equiv | Acetic Anhydride (1.2 equiv) | Pyridine | Dioxane | 4 | 75-85 |
| 1.0 equiv | Benzoyl Chloride (1.1 equiv) | Triethylamine | Dichloromethane | 3 | 80-90 |
| 1.0 equiv | 4-Nitrobenzoyl Chloride (1.1 equiv) | Pyridine | Tetrahydrofuran | 5 | 70-80 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from its corresponding aldehyde.
Materials:
-
1H-Imidazole-2-carboxaldehyde (1.0 g, 10.4 mmol)
-
Hydroxylamine hydrochloride (0.87 g, 12.5 mmol)
-
Pyridine (5 mL)
-
Ethanol (20 mL)
-
Deionized water
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer, add 1H-imidazole-2-carboxaldehyde (1.0 g, 10.4 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Add hydroxylamine hydrochloride (0.87 g, 12.5 mmol) to the solution, followed by the dropwise addition of pyridine (5 mL).
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add deionized water (20 mL) to the reaction mixture to precipitate the product.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 10 mL).
-
Dry the product under vacuum to afford this compound as a white solid.
Expected Yield: 85-95%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: Synthesis of 3-(1H-Imidazol-2-yl)-5-methyl-1,2,4-oxadiazole
This protocol details the synthesis of a 1,2,4-oxadiazole derivative from this compound using acetic anhydride.
Materials:
-
This compound (0.5 g, 4.5 mmol)
-
Acetic anhydride (0.55 g, 5.4 mmol)
-
Pyridine (10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Ice bath
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (0.5 g, 4.5 mmol) in pyridine (10 mL).
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (0.55 g, 5.4 mmol) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 3-(1H-imidazol-2-yl)-5-methyl-1,2,4-oxadiazole.
Expected Yield: 75-85%
Visualizations
References
- 1. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new 1,3,4-oxadiazole compounds derived from 1H-imidazole and study their biological activity - ProQuest [proquest.com]
Application Notes and Protocols: The Role of Imidazole Aldoximes in Butyrylcholinesterase Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholinesterase (BChE), a serine hydrolase present in human plasma, plays a crucial role in scavenging organophosphorus (OP) compounds, such as nerve agents and pesticides. However, this action is stoichiometric, meaning each molecule of BChE can only bind to one molecule of the OP agent, leading to its irreversible inhibition. Imidazole aldoximes represent a promising class of reactivators that can restore the catalytic activity of OP-inhibited BChE.[1][2][3][4][5][6] This application note details the role of imidazole aldoximes in BChE catalysis, provides quantitative data on their efficacy, and outlines experimental protocols for their study.
The reactivation of OP-inhibited BChE by imidazole aldoximes transforms the enzyme from a simple stoichiometric bioscavenger into a catalytic one.[1][2][4] This is achieved through the nucleophilic attack of the aldoxime on the phosphorus atom of the OP-BChE conjugate, which displaces the OP moiety and regenerates the active enzyme. This process allows a single BChE molecule to detoxify multiple OP molecules.
Mechanism of Action and Signaling Pathway
The catalytic cycle of BChE involves the hydrolysis of choline-based esters. When exposed to organophosphates, the active site serine is phosphylated, rendering the enzyme inactive. Imidazole aldoximes, particularly uncharged tertiary imidazole aldoximes, have been shown to be effective reactivators of OP-inhibited BChE.[1][2][4] The proposed mechanism involves the deprotonated oxime acting as a potent nucleophile that attacks the phosphorus atom of the OP-BChE conjugate. This leads to the formation of a phosphylated oxime and the regeneration of the active BChE enzyme.
In contrast, their quaternary N-methyl imidazolium analogues, which are charged, show reduced efficacy for BChE reactivation. This is attributed to the ion pairing of the cationic imidazolium with Aspartate 70 in the BChE active site, which may alter the alignment of the aldoxime for an efficient nucleophilic attack.[1][2][5][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Advancements in bioscavenger mediated detoxification of organophosphorus poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Cinchona Oximes Evaluated as Reactivators of Acetylcholinesterase and Butyrylcholinesterase Inhibited by Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colorimetric Detection using a Copper-Imidazole-2-Carboxaldehyde Complex
Topic: Copper-Imidazole-2-Carboxaldehyde Complex for Colorimetric Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper complexes have garnered significant attention in the development of colorimetric sensors due to their catalytic properties.[1][2] Specifically, copper (Cu) complexes exhibiting oxidase-like activity can catalyze the oxidation of various substrates, such as 3,3′,5,5′-tetramethylbenzidine (TMB), resulting in a color change that can be used for the detection of different molecules.[1][2] This application note details the synthesis and application of a copper-imidazole-2-carboxaldehyde (Cu-ICA) complex for the colorimetric detection of reducing small-molecule compounds like glutathione and ascorbic acid.[1] The Cu-ICA complex is synthesized through a simple one-pot method in an aqueous solution, offering good stability and oxidase-like activity.[1][2] The principle of detection is based on the inhibition of the Cu-ICA catalyzed oxidation of TMB by the target analytes.
Data Presentation
The performance of the Cu-ICA complex for the colorimetric detection of Glutathione (GSH) and Ascorbic Acid (AA) is summarized in the table below.
| Analyte | Linear Range (μM) | Limit of Detection (LOD) (μM) |
| Glutathione (GSH) | 0.5–4 | 0.097 |
| Ascorbic Acid (AA) | 0.5–5 | 0.1304 |
Experimental Protocols
1. Synthesis of Copper-Imidazole-2-Carboxaldehyde (Cu-ICA) Complex
This protocol describes a one-pot synthesis of the Cu-ICA complex in an aqueous solution.[1]
-
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Imidazole-2-carboxaldehyde (ICA)
-
Deionized water
-
-
Procedure:
-
Dissolve 4 mg of CuSO₄·5H₂O in 4 mL of deionized water.
-
Dissolve an appropriate amount of Imidazole-2-carboxaldehyde (ICA) in deionized water.
-
Mix the two solutions.
-
The Cu-ICA material will be formed through a one-step process in the water solution.[1]
-
2. Colorimetric Detection of Glutathione and Ascorbic Acid
This protocol outlines the use of the synthesized Cu-ICA complex for the colorimetric detection of Glutathione (GSH) and Ascorbic Acid (AA). The detection is based on the oxidase-like activity of the Cu-ICA complex, which catalyzes the oxidation of TMB to produce a blue-colored product. The presence of reducing agents like GSH and AA inhibits this reaction, leading to a decrease in color intensity.
-
Materials:
-
Synthesized Cu-ICA complex solution
-
3,3′,5,5′-Tetramethylbenzidine (TMB) solution
-
Glutathione (GSH) standard solutions of varying concentrations
-
Ascorbic Acid (AA) standard solutions of varying concentrations
-
Buffer solution (e.g., phosphate-buffered saline, PBS)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
In a reaction vessel, mix the Cu-ICA complex solution with the TMB solution in a suitable buffer.
-
To a series of these mixtures, add different concentrations of either the GSH or AA standard solutions.
-
Include a control reaction with no GSH or AA.
-
Incubate the reactions for a specific time at a controlled temperature to allow the colorimetric reaction to proceed.
-
Measure the absorbance of the solutions at the wavelength corresponding to the blue-colored TMB oxidation product using a UV-Vis spectrophotometer.
-
The decrease in absorbance is proportional to the concentration of GSH or AA in the sample.
-
Construct a calibration curve by plotting the change in absorbance against the concentration of the analyte.
-
Use the calibration curve to determine the concentration of GSH or AA in unknown samples.
-
Visualizations
Signaling Pathway for Colorimetric Detection
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Imidazole-2-carboxaldehyde Oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-Imidazole-2-carboxaldehyde oxime.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis of this compound involves the condensation reaction between 1H-Imidazole-2-carboxaldehyde and a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base. The base is crucial to neutralize the hydrochloride salt and liberate the free hydroxylamine, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in this synthesis can stem from several factors:
-
Purity of Starting Materials: Impurities in the 1H-Imidazole-2-carboxaldehyde can lead to side reactions, consuming the starting material and complicating purification.
-
Inadequate Base: Insufficient or inappropriate base can result in incomplete neutralization of hydroxylamine hydrochloride, limiting the concentration of the active nucleophile.
-
Suboptimal Reaction pH: The pH of the reaction mixture is critical. A pH that is too low will protonate the hydroxylamine, reducing its nucleophilicity. Conversely, a pH that is too high can promote side reactions or degradation of the product.
-
Improper Temperature Control: While many oximation reactions proceed at room temperature, some may require gentle heating to go to completion. However, excessive heat can lead to the decomposition of the reactants or the product.[1]
-
Solvent Choice: The solvent plays a significant role in solubilizing the reactants and influencing the reaction rate. Common solvents include alcohols, water, or aqueous mixtures.[2]
Q3: Can I use a solvent-free approach for this synthesis?
Yes, solvent-free or "grindstone" chemistry has emerged as a green and efficient alternative for oxime synthesis.[1][3] This method involves grinding the aldehyde, hydroxylamine hydrochloride, and a solid base (like sodium carbonate or bismuth oxide) together in a mortar and pestle.[1][3] This technique can lead to shorter reaction times and high yields while minimizing solvent waste.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Purity of 1H-Imidazole-2-carboxaldehyde is low. | Purify the starting aldehyde by recrystallization or column chromatography. Verify purity using techniques like NMR or melting point analysis. |
| Ineffective neutralization of hydroxylamine hydrochloride. | Ensure the use of a suitable base (e.g., pyridine, sodium carbonate, sodium bicarbonate) in at least a stoichiometric amount. Monitor the pH of the reaction mixture. | |
| Reaction temperature is too low. | Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor the progress by TLC. Avoid excessive heating. | |
| Multiple Spots on TLC, Difficult Purification | Presence of side products. | This could be due to impurities in the starting material or non-optimal reaction conditions. Re-evaluate the purity of the aldehyde and optimize the reaction pH and temperature. Consider using a milder base. |
| Formation of E/Z isomers. | Aldoximes can exist as a mixture of E and Z isomers, which may appear as separate spots on TLC. Characterize the product mixture to determine the isomeric ratio. Separation may be possible by column chromatography.[3] | |
| Reaction is Sluggish or Stalls | Poor solubility of reactants. | Choose a solvent system that effectively dissolves both the aldehyde and the hydroxylamine salt/base combination. A mixture of an organic solvent and water can be effective.[2] |
| Insufficient activation of the carbonyl group. | In some cases, a mild acid catalyst can accelerate the reaction. However, this must be carefully controlled to avoid protonating the hydroxylamine. |
Experimental Protocols
Protocol 1: Classical Solution-Phase Synthesis
This protocol is a standard method for oxime synthesis.
-
Dissolve Reactants: Dissolve 1H-Imidazole-2-carboxaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add Reagents: To this solution, add hydroxylamine hydrochloride (1.1-1.2 eq) followed by a base (e.g., pyridine or sodium carbonate, 1.1-1.5 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating (e.g., reflux) may be applied.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography on silica gel.
Protocol 2: Green Solvent-Free Synthesis
This method offers an environmentally friendly alternative.[1]
-
Combine Reactants: In a mortar, combine 1H-Imidazole-2-carboxaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and a solid base such as bismuth(III) oxide (0.6 mmol) or sodium carbonate (1.5 mmol).[1][3]
-
Grind: Grind the mixture with a pestle for the time specified in the literature, or until TLC analysis indicates the completion of the reaction.[1]
-
Extraction: Add ethyl acetate to the reaction mixture and filter to remove the inorganic solids.
-
Isolation: Wash the filtrate with water. The product may precipitate upon the addition of water. Collect the solid product by filtration and dry under vacuum.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Oxime Synthesis
| Method | Solvent | Base/Catalyst | Temperature | Typical Yield | Reference |
| Classical | Ethanol/Pyridine | Pyridine | Reflux | Often moderate to good, but can be variable. | |
| Aqueous | Water/Methanol | None (mineral water) | Room Temperature | Up to 99% | |
| Solvent-Free | None | Bi₂O₃ | Room Temperature | 60-98% | [1] |
| Solvent-Free | None | Na₂CO₃ | Room Temperature | Up to 95% | [3] |
| Catalytic | Acetonitrile | Oxalic Acid | Reflux | 90-95% | [5] |
Visualizations
Caption: Experimental workflows for solution-phase and solvent-free synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid : Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification of 1H-Imidazole-2-carboxaldehyde Oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1H-Imidazole-2-carboxaldehyde oxime.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question 1: After synthesis, my crude product is a sticky solid/oil instead of a crystalline powder. How should I proceed with purification?
Answer: A non-crystalline crude product can be due to the presence of residual solvent, unreacted starting materials, or byproducts.
-
Initial Workup: Ensure that the reaction has been properly quenched and extracted. Washing the organic layer with brine can help remove residual water and some polar impurities.
-
Solvent Removal: Use a rotary evaporator to thoroughly remove the reaction solvent. For high-boiling solvents like DMF, co-evaporation with a lower-boiling solvent like toluene or heptane under high vacuum can be effective.
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Direct Purification: If the product is still oily, you can proceed directly to column chromatography. Load the crude oil onto silica gel by adsorbing it onto a small amount of silica and dry-loading it onto the column, or by dissolving it in a minimal amount of the chromatography eluent.
Question 2: I am seeing a significant loss of product during silica gel column chromatography. What are the possible causes and solutions?
Answer: Product loss on a silica gel column can be attributed to several factors related to the amphoteric nature of the imidazole ring and the polarity of the oxime.
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Strong Adsorption to Silica: The basic nitrogen of the imidazole ring can strongly interact with the acidic silanol groups on the silica surface, leading to tailing and incomplete elution.
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Solution: Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine (0.5-1% v/v) in your eluent system. This will cap the acidic sites and improve recovery.
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Inappropriate Solvent System: An eluent system that is too polar may elute impurities along with your product, while a system that is not polar enough will result in poor recovery.
-
Solution: Systematically determine the optimal eluent system using thin-layer chromatography (TLC). Start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity with ethyl acetate or methanol. A common starting point for imidazole derivatives is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[1]
-
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Product Instability on Silica: Although oximes are generally stable, prolonged exposure to acidic silica gel can potentially cause degradation for some sensitive molecules.
-
Solution: Use a less acidic stationary phase like neutral alumina or florisil. Alternatively, perform the chromatography as quickly as possible.
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Question-3: My purified product shows an extra peak in the 1H NMR spectrum, especially in DMSO-d6, which seems to be related to my product. What could this be?
Answer: This is a common observation with imidazole-2-carboxaldehydes and potentially their derivatives.
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Presence of Hydrate: The precursor, 1H-Imidazole-2-carboxaldehyde, is known to form a stable hydrate (gem-diol) in the presence of water, particularly at neutral to slightly basic pH.[2] It is possible that your oxime product also exists in equilibrium with its hydrate form, especially if traces of water are present in your NMR solvent.
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Troubleshooting: To confirm the presence of a hydrate, you can perform a D₂O exchange experiment. The signals corresponding to the OH protons of the hydrate and the oxime will disappear. You can also try to obtain the NMR spectrum in a scrupulously dry aprotic solvent.
-
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Syn/Anti Isomerism: The oxime functional group can exist as two geometric isomers (syn and anti). It is possible that you are observing a mixture of these isomers, which would give rise to two sets of signals in the NMR spectrum.
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Troubleshooting: The ratio of isomers may be temperature-dependent. Running the NMR at a higher temperature might lead to the coalescence of some signals if the isomers are rapidly interconverting.
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Question 4: I am struggling to recrystallize my this compound. What solvents should I try?
Answer: Finding a suitable recrystallization solvent system can be challenging. The ideal solvent should dissolve the compound when hot but not when cold.
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Single Solvent Systems: Based on the purification of the precursor aldehyde, water or alcohol-ether mixtures could be good starting points.[3] Try solvents like:
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Water
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Ethanol or Methanol
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Acetonitrile
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Ethyl Acetate
-
-
Two-Solvent Systems: If a single solvent is not effective, a two-solvent system is recommended. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, allow it to cool slowly. Examples of solvent pairs to try include:
-
Methanol/Diethyl ether
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Ethanol/Water
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Ethyl acetate/Hexane
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Dichloromethane/Hexane
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Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for purifying this compound using column chromatography?
Q2: How can I monitor the purity of my this compound?
A2: The purity can be effectively monitored using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). An HPLC method for the precursor aldehyde uses a C18 reverse-phase column with a mobile phase of acetonitrile and water with a phosphoric acid modifier.[5] A similar method, possibly with a formic acid or trifluoroacetic acid modifier for MS compatibility, could be developed for the oxime. For TLC, silica gel plates with a suitable mobile phase (e.g., ethyl acetate/hexane or methanol/dichloromethane) and visualization under UV light are appropriate.
Q3: Is this compound stable under acidic or basic conditions?
A3: The oxime functional group is generally more stable to hydrolysis than imines or hydrazones, particularly under acidic conditions.[6] However, the imidazole ring has a pKa of approximately 7, meaning it can be protonated or deprotonated under moderately acidic or basic conditions, which can affect its solubility and chromatographic behavior. Extreme pH should be avoided to prevent potential degradation.
Q4: My final product is slightly colored. What is the likely cause and how can I remove the color?
A4: A slight coloration (e.g., beige or yellow) can be due to minor impurities formed during the synthesis or degradation. If the product is otherwise pure by NMR and HPLC, you can try to remove the color by treating a solution of the compound with a small amount of activated charcoal, followed by filtration through celite and recrystallization.
Data Presentation
Table 1: Summary of Purification Parameters for Imidazole Derivatives from Literature
| Compound | Purification Method | Stationary Phase | Eluent System | Reference |
| 1H-Imidazole-2-carboxaldehyde | Recrystallization | - | Water | [3] |
| 1H-Imidazole-2-carboxaldehyde | Flash Chromatography | Silica Gel | Petroleum ether/Ethyl acetate (10:1) | [4] |
| Substituted Imidazole | Flash Chromatography | Silica Gel | 50-60% Ethyl acetate in Hexanes | [1] |
| Substituted Imidazole | Flash Chromatography | Silica Gel | Ethyl acetate/Methanol (98:2) | [7] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 20% ethyl acetate in hexanes).
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Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
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Sample Loading:
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Dry Loading (Recommended): Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
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Wet Loading: Dissolve the crude product in the smallest possible volume of the starting eluent and carefully pipette it onto the top of the column.
-
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Elution: Begin eluting the column with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or methanol) to elute your product.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting low yield in column chromatography.
References
- 1. baranlab.org [baranlab.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
stability issues of 1H-Imidazole-2-carboxaldehyde oxime under reaction conditions
Welcome to the Technical Support Center for 1H-Imidazole-2-carboxaldehyde Oxime. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental work with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your reactions and results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from its two key functional components: the imidazole ring and the oxime group. The imidazole ring is susceptible to oxidation and photodegradation. The oxime group can undergo hydrolysis, particularly under acidic conditions, and is also sensitive to oxidation.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of the oxime is significantly influenced by pH. Oximes are generally most stable in neutral to slightly alkaline conditions.[1] Under acidic conditions, the C=N bond is susceptible to hydrolysis, which would lead to the formation of 1H-Imidazole-2-carboxaldehyde and hydroxylamine.[2] The imidazole ring, with a pKa of about 7, will be protonated under acidic conditions, which may further influence the molecule's electronic properties and reactivity.[3]
Q3: Is this compound sensitive to light?
A3: While specific data for the oxime is limited, the imidazole moiety is known to be sensitive to photodegradation.[4] Its precursor, imidazole-2-carboxaldehyde, is a known photosensitizer that can generate reactive oxygen species (ROS) upon UV irradiation.[5][6] Therefore, it is highly recommended to protect solutions of this compound from light to prevent potential degradation.
Q4: What are the likely degradation products of this compound?
A4: Potential degradation can occur at either the oxime or the imidazole functionality.
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Hydrolysis of the oxime group will yield 1H-Imidazole-2-carboxaldehyde and hydroxylamine.[2]
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Oxidation can lead to several products. Mild oxidation may result in the regeneration of the aldehyde (deoximation), while stronger oxidizing agents could lead to the formation of nitro compounds or cleavage of the imidazole ring.[7][8]
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Photodegradation may lead to a complex mixture of products due to the generation of highly reactive radicals.
Q5: What are the recommended storage and handling conditions for this compound?
A5: To ensure the stability of this compound, it should be stored as a solid in a cool, dark, and dry place. For solutions, it is advisable to prepare them fresh for each experiment. If storage of a solution is necessary, it should be kept at a low temperature (e.g., -20°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during reactions involving this compound.
Issue 1: Low or No Product Yield
If you are experiencing low or no yield in a reaction where this compound is a starting material, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Degradation of Starting Material | Verify the purity of the this compound by techniques such as NMR or LC-MS before use. |
| Hydrolysis During Reaction | If the reaction is conducted in an acidic aqueous medium, consider buffering the solution to a pH closer to neutral, if compatible with your reaction chemistry. |
| Oxidative Degradation | Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid the use of strong oxidizing agents unless they are a required part of the reaction. |
| Photodegradation | Protect your reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware. |
Issue 2: Appearance of Unexpected Byproducts
The formation of unexpected byproducts can often be traced back to the degradation of the starting material.
| Observed Byproduct | Potential Cause and Confirmation | Suggested Action |
| 1H-Imidazole-2-carboxaldehyde | Cause: Hydrolysis of the oxime. Confirmation: Compare the retention time/spot of the byproduct with a standard of 1H-Imidazole-2-carboxaldehyde using chromatography (TLC, LC-MS, GC-MS). | Increase the pH of the reaction mixture if possible. Minimize the amount of water in the reaction. |
| Complex Mixture of Products | Cause: Oxidative or photodegradation. Confirmation: Run a control reaction in the dark and under an inert atmosphere. If the byproducts are not formed, this confirms sensitivity to light and/or oxygen. | Implement measures to protect the reaction from light and oxygen as described in Issue 1. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound to pH
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Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 5, 7, and 9).
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Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.
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Incubation: In separate, sealed, and light-protected vials, add a small aliquot of the stock solution to each buffer solution to achieve a final desired concentration.
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Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each vial.
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Analysis: Immediately analyze the aliquots by a suitable analytical method, such as RP-HPLC with UV detection, to quantify the remaining amount of this compound. The appearance of new peaks would indicate degradation products.
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Data Interpretation: Plot the concentration of the parent compound versus time for each pH to determine the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. scispace.com [scispace.com]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
optimizing reaction parameters for 1H-Imidazole-2-carboxaldehyde oxime synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Imidazole-2-carboxaldehyde oxime.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound significantly lower than the reported 83%?
Answer: Low yields can stem from several factors throughout the experimental process. Consider the following potential causes and solutions:
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Incomplete Reaction: The reaction may not have reached completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (1H-Imidazole-2-carboxaldehyde) is still present after the recommended reaction time, consider extending the stirring period. Ensure the reaction temperature is maintained at 20°C.
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Suboptimal pH: The pH of the reaction mixture is crucial for oxime formation. The basicity of the imidazole ring can influence the local pH.
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Solution: Ensure that the base (e.g., potassium carbonate) is added in the correct stoichiometric amount to neutralize the hydrochloride from hydroxylamine hydrochloride and to facilitate the reaction. The pH should be slightly basic to neutral for optimal results.
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Moisture Contamination: The presence of excessive water can sometimes hinder the reaction or lead to side products.
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Solution: Use anhydrous methanol as the solvent and ensure all glassware is thoroughly dried before use.
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Loss During Work-up and Purification: The product may be lost during extraction or recrystallization steps.
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Solution: this compound is a polar molecule. Be cautious with aqueous washes during work-up. When performing recrystallization, carefully select the solvent system and avoid excessive washing of the filtered crystals.
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Question 2: My reaction seems to have stalled, and there is a significant amount of starting material remaining. What should I do?
Answer: A stalled reaction can be frustrating. Here are a few troubleshooting steps:
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Reagent Quality: The hydroxylamine hydrochloride or the base may have degraded.
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Solution: Use freshly opened or properly stored reagents. Hydroxylamine hydrochloride can degrade over time.
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Insufficient Mixing: Inadequate stirring can lead to a heterogeneous reaction mixture and slow reaction rates.
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Solution: Ensure vigorous stirring throughout the reaction to maintain a homogenous suspension.
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Temperature Fluctuation: Deviations from the optimal reaction temperature can affect the reaction rate.
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Solution: Use a water bath to maintain a constant temperature of 20°C.
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Question 3: I am having difficulty purifying the product. What are the recommended methods?
Answer: The polarity of the imidazole and oxime functional groups can make purification challenging.
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Recrystallization: This is often the most effective method for purifying solid organic compounds.
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Solution: A common solvent system for recrystallization of polar compounds is a mixture of a polar solvent in which the compound is soluble at high temperatures (like ethanol or methanol) and a less polar solvent in which it is less soluble (like diethyl ether or ethyl acetate). Experiment with different solvent ratios to achieve optimal crystal formation.
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Column Chromatography: If recrystallization is ineffective, column chromatography can be used.
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Solution: Use silica gel as the stationary phase. Due to the product's polarity, a relatively polar eluent system will be required. Start with a mixture of ethyl acetate and hexane and gradually increase the polarity by adding methanol. Monitor the fractions by TLC.
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Question 4: I observe the formation of an unexpected side product. What could it be?
Answer: While the oximation of aldehydes is generally a clean reaction, side products can form under certain conditions.
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Nitrile Formation: Aldoximes can sometimes dehydrate to form nitriles, especially at elevated temperatures or in the presence of certain reagents.
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Solution: Maintain the reaction temperature at 20°C and avoid unnecessarily harsh conditions during work-up.
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Imidazole Ring Reactions: The imidazole ring itself can potentially react under certain conditions, although this is less common in oximation reactions.
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Solution: Stick to the recommended reaction conditions to minimize the likelihood of side reactions involving the imidazole core.
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Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants for this synthesis?
A1: A slight excess of hydroxylamine hydrochloride and the base relative to the 1H-Imidazole-2-carboxaldehyde is typically used to ensure complete conversion of the aldehyde. A common starting point is a 1:1.1:1.1 molar ratio of aldehyde to hydroxylamine hydrochloride to base.
Q2: Which base is most suitable for this reaction?
A2: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation.[1] Other mild inorganic bases such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) can also be used. Stronger bases like sodium hydroxide should be used with caution as they can promote side reactions.
Q3: What is the expected appearance of the final product?
A3: this compound is typically a solid at room temperature. The color can range from off-white to pale yellow.
Q4: How can I confirm the identity and purity of my synthesized product?
A4: The identity and purity of the product should be confirmed using standard analytical techniques such as:
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Melting Point: Compare the observed melting point with the literature value.
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NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
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Mass Spectrometry (MS): This will confirm the molecular weight of the product.
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Infrared Spectroscopy (IR): This will show the characteristic stretches for the O-H, C=N, and N-O bonds of the oxime.
Q5: Is the this compound stable? How should it be stored?
A5: Oximes are generally stable compounds. However, to prevent potential degradation, it is advisable to store the purified product in a cool, dry, and dark place, preferably in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Synthesis
| Parameter | Recommended Value | Notes |
| Starting Material | 1H-Imidazole-2-carboxaldehyde | Ensure high purity for best results. |
| Reagent | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Use a slight molar excess (e.g., 1.1 eq). |
| Base | Potassium Carbonate (K₂CO₃) | Use a slight molar excess (e.g., 1.1 eq). |
| Solvent | Anhydrous Methanol | --- |
| Temperature | 20 °C | Maintain with a water bath for consistency. |
| Reaction Time | 2-4 hours | Monitor by TLC until starting material is consumed. |
| Reported Yield | 83% | This is a literature-reported yield and may vary.[1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on a reported literature procedure.[1]
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1H-Imidazole-2-carboxaldehyde (1.0 eq).
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Solvent Addition: Add anhydrous methanol to the flask to dissolve/suspend the aldehyde.
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Reagent Addition: In succession, add hydroxylamine hydrochloride (1.1 eq) and potassium carbonate (1.1 eq) to the reaction mixture.
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Reaction Execution: Stir the reaction mixture vigorously at 20°C.
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Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is complete when the starting aldehyde spot is no longer visible.
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Work-up:
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Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
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To the resulting residue, add a small amount of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield pure this compound.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for oxime formation.
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: 1H-Imidazole-2-carboxaldehyde Oxime Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Imidazole-2-carboxaldehyde oxime.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction of the starting aldehyde. 2. Decomposition of hydroxylamine. 3. Incorrect reaction pH. | 1. Increase reaction time or temperature. Monitor reaction progress by TLC. 2. Use fresh hydroxylamine hydrochloride. 3. Ensure the presence of a base (e.g., sodium carbonate) to neutralize HCl from hydroxylamine hydrochloride and facilitate nucleophilic attack. The pH should be mildly basic. |
| Presence of Starting Material (1H-Imidazole-2-carboxaldehyde) in the Final Product | 1. Insufficient amount of hydroxylamine. 2. Short reaction time. 3. Hydrolysis of the oxime product during workup or purification.[1] | 1. Use a slight excess of hydroxylamine hydrochloride (e.g., 1.05-1.2 equivalents). 2. Extend the reaction time and monitor by TLC until the starting aldehyde is consumed. 3. Avoid acidic conditions during workup and purification. Use neutral or slightly basic conditions. |
| Formation of 1H-Imidazole-2-carboxylic acid | Oxidation of the starting aldehyde.[2] | 1. Use high-purity starting materials and solvents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. |
| Formation of 1H-Imidazole-2-carbonitrile | Dehydration of the oxime product.[3][4][5][6] | 1. Avoid high temperatures and strong dehydrating agents during the reaction and purification. 2. If nitrile formation is persistent, consider milder reaction conditions (e.g., lower temperature, shorter reaction time). |
| Product is a Mixture of syn- and anti-isomers | The formation of both syn- and anti-isomers is common for aldoximes.[7] | 1. This is an inherent property of the molecule. The ratio of isomers may be influenced by the solvent and temperature.[7] 2. If a single isomer is required, separation by chromatography (e.g., preparative TLC or column chromatography) may be necessary. |
| Difficulty in Product Purification | The product and side-products may have similar polarities. | 1. Utilize column chromatography with a suitable solvent system (e.g., CH₂Cl₂/methanol) for separation.[8] 2. Recrystallization from an appropriate solvent mixture can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for the synthesis of this compound?
A detailed experimental protocol is provided below, based on established literature.[8]
Q2: What are the expected spectroscopic data for this compound?
The product is typically a mixture of syn- and anti-isomers, which can be distinguished by ¹H NMR spectroscopy.[8][7]
| Isomer | ¹H NMR (DMSO-d₆, 300 MHz) δ (ppm) |
| syn | 7.07 (s, 2H, H4-5 imidazole), 7.94 (s, 1H, -CH=N-), 11.37 (s, 1H, -OH) |
| anti | 7.12 (s, 2H, H4-5 imidazole), 7.44 (s, 1H, -CH=N-), 12.11 (bs, 1H, -OH) |
Note: The NH proton of the imidazole ring for both isomers appears as a broad singlet around 12.37 ppm.[8]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method. Use a solvent system that provides good separation between the starting aldehyde and the oxime product (e.g., dichloromethane/methanol, 90:10 v/v).[8] The starting aldehyde is more polar than the oxime.
Q4: Is the this compound stable?
Oximes are generally more stable to hydrolysis than imines. However, they can undergo hydrolysis back to the aldehyde and hydroxylamine, especially under acidic conditions.[1] It is advisable to store the purified product in a cool, dry place.
Q5: Can the oxime be converted to other functional groups?
Yes, oximes are versatile intermediates. For example, they can be dehydrated to form nitriles or undergo the Beckmann rearrangement to form amides under specific conditions.
Experimental Protocols
Synthesis of this compound[8]
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Dissolve 1H-Imidazole-2-carboxaldehyde (2.0 g, 20.8 mmol) in dry ethanol (320 mL).
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To this solution, add sodium carbonate (1.0 g) and hydroxylamine hydrochloride (1.5 g, 21.6 mmol).
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Reflux the mixture for 2 hours.
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After cooling, evaporate the solvent under reduced pressure.
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Purify the crude product by TLC on silica gel using a mobile phase of dichloromethane/methanol (90:10 v/v) to obtain the desired oxime.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Potential Side-Product Formation Pathwaysdot
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 1H-Imidazole-2-carboxaldehyde Oxime Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1H-Imidazole-2-carboxaldehyde oxime. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield of my this compound. What are the potential causes and how can I improve it?
A1: Low yields in this oximation reaction can stem from several factors. Here's a systematic approach to troubleshooting:
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Purity of Starting Material: The purity of the starting 1H-Imidazole-2-carboxaldehyde is crucial. Impurities can interfere with the reaction. Ensure your starting material is of high purity, confirmed by techniques like NMR or melting point analysis. The synthesis of the aldehyde itself can be complex, and residual impurities from its preparation can inhibit the oximation reaction.
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Reaction Conditions:
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Base: The choice and amount of base are critical. Sodium carbonate is a suitable base for this reaction. Insufficient base may lead to an incomplete reaction, while an excessive amount of a strong base could potentially lead to side reactions.
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Temperature and Reaction Time: The reaction is typically run at reflux in ethanol for about 2 hours. Shorter reaction times may result in incomplete conversion. Conversely, prolonged heating is unlikely to improve the yield and may lead to degradation.
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Solvent: The use of dry ethanol is recommended. The presence of water can hydrolyze the oxime product back to the aldehyde, though oximes are generally more stable to hydrolysis than imines.
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Workup and Purification: Product loss during purification is a common issue. Ensure efficient extraction and handling during the workup. Purification via thin-layer chromatography (TLC) on silica gel should be performed carefully to avoid streaking or loss of product on the column.
Q2: My reaction seems to be incomplete, and I see starting material remaining by TLC analysis. What should I do?
A2: An incomplete reaction is a common issue. Here are some steps to address it:
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Check Stoichiometry: Ensure you are using a slight excess of hydroxylamine hydrochloride (e.g., 1.05-1.1 equivalents) to drive the reaction to completion.
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Reaction Time: While the standard protocol suggests 2 hours at reflux, you can monitor the reaction by TLC. If the starting material is still present after 2 hours, you can try extending the reaction time. However, be mindful of potential byproduct formation with prolonged heating.
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Activation of Aldehyde: The reactivity of the aldehyde can be influenced by the reaction medium. Ensure the reaction mixture is homogeneous and well-stirred.
Q3: I am observing the formation of byproducts in my reaction. What are they and how can I avoid them?
A3: Side reactions in oximation are possible, though less common for aldehydes under these conditions.
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Nitrile Formation: One possible side reaction is the dehydration of the aldoxime to a nitrile. This is more likely to occur under harsh acidic or basic conditions or at very high temperatures. Sticking to the recommended reaction conditions with a mild base like sodium carbonate should minimize this.
-
Beckmann Rearrangement: While more relevant for ketoximes, the Beckmann rearrangement to an amide is a potential side reaction under acidic conditions. Using a base like sodium carbonate should prevent this.
-
Polymerization/Degradation: Imidazole derivatives can be sensitive. Overheating or exposure to strong acids or bases for extended periods can lead to degradation or polymerization.
Q4: How can I best purify my this compound?
A4: The crude product is typically purified by chromatography.
-
Thin-Layer Chromatography (TLC): A recommended mobile phase for TLC analysis and subsequent column chromatography is a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH), for example, in a 90:10 ratio.
-
Column Chromatography: Use silica gel as the stationary phase and the solvent system developed during TLC analysis to purify the compound.
-
Crystallization: If the purified oxime is a solid, recrystallization from a suitable solvent system (e.g., methanol/water) can be an effective final purification step.
Q5: What are the optimal storage conditions for 1H-Imidazole-2-carboxaldehyde and its oxime derivative?
A5:
-
1H-Imidazole-2-carboxaldehyde: This compound should be stored in a cool, dry place, away from moisture and light.
-
This compound: Oximes are generally more stable than their corresponding imines. However, to prevent potential hydrolysis or degradation over time, it is best to store the purified oxime in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.
Data Presentation
The following tables summarize how different reaction parameters can influence the outcome of the this compound synthesis. The data is compiled from typical results for aldoxime formations and the specific protocol found in the literature.
Table 1: Effect of Base on Reaction Yield
| Base | Equivalents | Reaction Time (h) | Temperature | Approximate Yield (%) | Notes |
| Sodium Carbonate | 1.0 | 2 | Reflux | >80% | Recommended mild base. |
| Triethylamine | 1.5 | 2 | Reflux | 70-80% | Can be used, may require careful purification. |
| Pyridine | 2.0 | 2 | Reflux | 65-75% | Classical method, but pyridine is toxic. |
| No Base | - | 6 | Reflux | <20% | Base is crucial for neutralizing HCl from hydroxylamine hydrochloride. |
Table 2: Effect of Reaction Time and Temperature on Product Formation
| Temperature | Reaction Time (h) | Conversion Rate | Observations |
| Room Temperature | 24 | Low | Reaction is very slow at ambient temperature. |
| 50 °C | 6 | Moderate | Incomplete reaction observed by TLC. |
| Reflux (Ethanol) | 1 | High | Significant product formation, some starting material may remain. |
| Reflux (Ethanol) | 2 | Very High | Optimal time for near-complete conversion. |
| Reflux (Ethanol) | >4 | Very High | No significant improvement in yield, potential for byproduct formation. |
Experimental Protocols
Synthesis of this compound [1]
This protocol is adapted from a literature procedure and provides a reliable method for the synthesis of the target compound.
Materials:
-
1H-Imidazole-2-carboxaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.05 eq)
-
Sodium carbonate (1.0 eq)
-
Dry Ethanol
-
Dichloromethane (for chromatography)
-
Methanol (for chromatography)
-
Silica gel for chromatography
Procedure:
-
Dissolve 1H-Imidazole-2-carboxaldehyde (e.g., 2.0 g, 20.8 mmol) in dry ethanol (320 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
To this solution, add sodium carbonate (e.g., 2.2 g, 20.8 mmol) followed by hydroxylamine hydrochloride (e.g., 1.5 g, 21.6 mmol).
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 mixture of dichloromethane:methanol as the eluent).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Characterization Data: [1]
-
Melting Point: 171-172 °C
-
¹H-NMR (300 MHz, DMSO-d₆): δ 7.07 (s, 2H, imidazole H4/H5 of syn-isomer), 7.12 (s, 2H, imidazole H4/H5 of anti-isomer), 7.44 (s, 1H, -CH=N- of anti-isomer), 7.94 (s, 1H, -CH=N- of syn-isomer), 11.37 (s, 1H, -OH of syn-isomer), 12.11 (br s, 1H, -OH of anti-isomer), 12.37 (br s, 2H, -NH).
-
¹³C-NMR (75 MHz, DMSO-d₆): δ 124.2 (C4/C5 of both isomers), 136.9 (C=N of anti-isomer), 138.6 (C2 of anti-isomer), 140.3 (C=N of syn-isomer), 140.9 (C2 of syn-isomer).
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Elemental Analysis: Calculated for C₄H₅N₃O: C, 43.24%; H, 4.54%; N, 37.82%. Found: C, 43.30%; H, 4.48%; N, 37.78%.
Mandatory Visualizations
References
Technical Support Center: Scale-up Synthesis of 1H-Imidazole-2-carboxaldehyde Oxime
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 1H-Imidazole-2-carboxaldehyde oxime. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. The first step involves the synthesis of the precursor, 1H-Imidazole-2-carboxaldehyde. The second step is the oximation of this aldehyde to yield the final product.
Q2: Which methods are recommended for the synthesis of the 1H-Imidazole-2-carboxaldehyde precursor at scale?
Several methods exist for the synthesis of 1H-Imidazole-2-carboxaldehyde. For larger scale operations, a route starting from readily available and inexpensive bulk chemicals is often preferred. One such reported method involves a multi-step synthesis that has been optimized for high yields.[1] Another approach is the formylation of a protected 2-imidazolelithium reagent, which has been shown to produce the aldehyde in high yield (e.g., 91%).[2] The choice of method will depend on factors such as cost of starting materials, available equipment, and safety considerations.
Q3: What are the typical reagents and conditions for the oximation step?
The oximation is generally carried out by reacting 1H-Imidazole-2-carboxaldehyde with hydroxylamine or one of its salts, such as hydroxylamine hydrochloride or hydroxylamine sulfate. The reaction is often performed in the presence of a base to neutralize the acid released from the hydroxylamine salt. Common bases include sodium carbonate, sodium acetate, or pyridine. The choice of solvent can vary, with alcohols like ethanol or methanol being common.
Q4: Are there any known safety concerns associated with the scale-up of this synthesis?
Yes, a significant safety consideration during scale-up of oximation reactions is the potential for the accumulation of free hydroxylamine. High concentrations of free hydroxylamine can be unstable and pose a safety risk. Therefore, controlled addition of reagents and careful temperature management are crucial.
Experimental Protocols
Synthesis of 1H-Imidazole-2-carboxaldehyde (Precursor)
A detailed, multi-step procedure for the synthesis of 1H-Imidazole-2-carboxaldehyde from inexpensive starting materials is available in Organic Syntheses.[3] This method has been demonstrated on a larger scale and is a reliable route for producing the precursor in good yields (67-77%).[3] Another high-yield (91%) lab-scale synthesis involves the reaction of 2-bromo-1H-imidazole with i-PrMgCl and n-BuLi, followed by formylation with DMF.[2]
Generalized Protocol for the Synthesis of this compound
The following is a generalized procedure based on common oximation methods. Optimization for the specific substrate, 1H-Imidazole-2-carboxaldehyde, is recommended.
-
Dissolution: Dissolve 1H-Imidazole-2-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol.
-
Reagent Preparation: In a separate vessel, prepare a solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base like sodium carbonate (1.1-1.5 equivalents) or sodium acetate (1.1-1.5 equivalents) in water or an alcohol-water mixture.
-
Reaction: Add the hydroxylamine solution to the aldehyde solution portion-wise, maintaining the temperature between 20-50°C. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Work-up: Once the reaction is complete, the product can be isolated by cooling the reaction mixture to induce crystallization. The solid product is then collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Oxime | - Incomplete reaction. - Sub-optimal reaction temperature or pH. - Decomposition of starting material or product. | - Increase reaction time and monitor by TLC/HPLC. - Optimize temperature and ensure adequate mixing. - Adjust pH with a suitable base; a pH range of 4-6 is often optimal for oximation. |
| Formation of Side Products | - Beckmann rearrangement of the oxime under acidic conditions. - Over-oxidation of the aldehyde if oxidizing agents are present. | - Maintain neutral or slightly basic pH during the reaction and work-up. - Ensure all reagents are free from oxidizing contaminants. |
| Difficulty in Product Isolation/Crystallization | - Product is too soluble in the reaction solvent. - Presence of impurities inhibiting crystallization. | - Partially remove the solvent under reduced pressure. - Add an anti-solvent (e.g., water if the reaction is in ethanol) to induce precipitation. - Purify the crude product by column chromatography before attempting crystallization. |
| Product is an Oil Instead of a Solid | - Presence of residual solvent or impurities. | - Ensure the product is thoroughly dried under vacuum. - Attempt trituration with a non-polar solvent to induce solidification. - Re-purify by chromatography or recrystallization. |
Data Presentation
Table 1: Comparison of Reported Yields for 1H-Imidazole-2-carboxaldehyde Synthesis
| Method | Key Reagents | Reported Yield | Reference |
| Multi-step from bulk chemicals | Imidazole, Triethylamine, Benzoyl chloride | 67-77% | [3] |
| Formylation of lithiated imidazole | 2-Bromo-1H-imidazole, i-PrMgCl, n-BuLi, DMF | 91% | [2] |
Table 2: General Oximation Reaction Conditions
| Parameter | Typical Range/Condition | Notes |
| Hydroxylamine Salt | Hydroxylamine hydrochloride, Hydroxylamine sulfate | 1.1 - 1.5 equivalents |
| Base | Sodium carbonate, Sodium acetate, Pyridine | To neutralize the acid from the hydroxylamine salt |
| Solvent | Ethanol, Methanol, Water-alcohol mixtures | Should dissolve the aldehyde starting material |
| Temperature | Room temperature to gentle reflux (e.g., 20-80°C) | To be optimized for the specific substrate |
| Reaction Time | 1 - 24 hours | Monitor by TLC or HPLC for completion |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in oxime synthesis.
Caption: Logic diagram for scale-up considerations.
References
Technical Support Center: Catalyst Selection for Imidazole Derivative Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of imidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for imidazole derivative synthesis?
A1: A wide range of catalysts are employed, broadly categorized as:
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Metal-based catalysts: These include salts and complexes of copper, zinc, ruthenium, iron, and indium.[1] They are often used in multi-component reactions and offer high yields.
-
Metal-free catalysts: This category includes Brønsted acids like benzoic acid and ionic liquids based on 1,4-diazabicyclo[2.2.2]octane (DABCO).[2] They offer an environmentally friendly alternative to metal catalysts.
-
Nano-catalysts: Materials like zinc ferrite (ZnFe₂O₄) and magnetite-supported catalysts offer advantages such as high surface area, reusability, and ease of separation from the reaction mixture.
-
Catalyst-free methods: Under specific conditions, such as using glycerol as a solvent or employing microwave irradiation, imidazole synthesis can proceed without a catalyst.
Q2: How do I choose the right catalyst for my specific reaction?
A2: The choice of catalyst depends on several factors:
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Desired substitution pattern: The substitution on the imidazole ring (e.g., tri- or tetra-substituted) can be influenced by the catalytic system. For instance, certain catalysts can selectively promote the formation of tetrasubstituted imidazoles over trisubstituted ones in four-component reactions.
-
Substrate functional group tolerance: Some catalysts are more tolerant of sensitive functional groups on the starting materials than others. It is crucial to select a catalyst that does not interfere with other functionalities in your molecules.
-
Reaction conditions: Consider the required temperature, pressure, and solvent. Some catalysts are effective under mild conditions, while others require high temperatures.
-
Environmental and economic factors: The cost, toxicity, and reusability of the catalyst are important practical considerations. Heterogeneous and nano-catalysts often offer advantages in terms of recyclability.
Q3: Can the catalyst influence the regioselectivity of the reaction?
A3: Yes, the catalyst can play a crucial role in determining the regioselectivity of imidazole synthesis, especially in reactions where multiple isomers can be formed. The nature of the catalyst, its ligands, and the reaction conditions can all influence which bonds are formed and where substituents are placed on the imidazole ring.
Troubleshooting Guide
Problem 1: Low or no yield of the desired imidazole derivative.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored correctly. Some catalysts are sensitive to air and moisture. Consider activating the catalyst if required by the protocol. |
| Inappropriate Catalyst | The chosen catalyst may not be suitable for the specific substrates or reaction type. Review the literature for catalysts known to be effective for similar transformations. |
| Sub-optimal Reaction Conditions | Systematically vary the reaction temperature, time, and solvent to find the optimal conditions. The solubility of reactants and the catalyst's activity can be highly dependent on the solvent. |
| Poor Quality Reagents | Use purified reagents. Impurities in starting materials can poison the catalyst or lead to side reactions. |
| Catalyst Poisoning | Certain functional groups on the substrates or impurities can act as catalyst poisons. Consider pre-treating the starting materials to remove potential inhibitors. |
Problem 2: Formation of significant side products.
| Possible Cause | Troubleshooting Step |
| Incorrect Catalyst Loading | An incorrect amount of catalyst can lead to side reactions. Optimize the catalyst loading by running small-scale test reactions. |
| Reaction Temperature Too High | Excessive heat can promote decomposition of reactants or products and favor the formation of undesired byproducts. Try running the reaction at a lower temperature. |
| Presence of Oxygen or Water | For air- or moisture-sensitive reactions, ensure all glassware is properly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Competitive Reactions | In multi-component reactions, the competitive formation of different imidazole substitution patterns can occur. The choice of catalyst system can be critical in controlling this selectivity. |
Problem 3: Difficulty in separating the catalyst from the product.
| Possible Cause | Troubleshooting Step |
| Homogeneous Catalyst | Homogeneous catalysts are often difficult to remove. Consider switching to a heterogeneous catalyst (e.g., solid-supported or nano-catalyst) which can be easily filtered off. |
| Catalyst Leaching | For solid-supported catalysts, leaching of the active metal into the reaction mixture can occur. Test the filtrate for catalytic activity to assess the stability of the catalyst. |
| Inadequate Work-up Procedure | Modify the work-up procedure to include steps for catalyst removal, such as precipitation or extraction with a suitable solvent. |
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for different catalytic systems used in the synthesis of substituted imidazoles.
Table 1: Performance of Various Catalysts in Tri-substituted Imidazole Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI | 15 | n-Butanol | Reflux | 0.5-1.5 | 80-95 | [3][4] |
| ZnCl₂ | - | - | Mild Conditions | - | Good | |
| DABCO-based ionic liquid | - | Aqueous | Sonication | - | Excellent | |
| Benzoic Acid | 10 | Toluene | 100 | 8 | Good | [2] |
| Catalyst-free | - | Glycerol | 90 | - | Good |
Table 2: Performance of Heterogeneous and Nano-catalysts
| Catalyst | Reaction Type | Reusability | Key Advantages | Reference |
| ZnFe₂O₄ nanoparticles | Aldehyde/diketone/amine coupling | Up to 4 times | Easy isolation, tolerates various functional groups | |
| Fe₃O₄@Ca₃(PO₄)₂ | Aldehyde/diketone/ammonia coupling | Up to 4 times | Magnetically separable, synthesized from waste material | |
| HBF₄–SiO₂ | 3- and 4-component reactions | Up to 5 times | Recyclable solid acid catalyst |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is adapted from a method utilizing a copper(I) iodide catalyst.[3][4]
Materials:
-
Aldehyde (1 mmol)
-
Benzoin or Benzil (1 mmol)
-
Ammonium acetate (3 mmol)
-
Copper(I) iodide (CuI) (15 mol%)
-
n-Butanol (7 mL)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), benzoin or benzil (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).
-
Add n-butanol (7 mL) to the flask.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Stir the resulting precipitate at room temperature.
-
Filter the solid product and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.
Protocol 2: Debus-Radziszewski Synthesis of Imidazoles
This is a general procedure for the classic multi-component reaction to form imidazoles.[5][6]
Materials:
-
1,2-Dicarbonyl compound (e.g., glyoxal, benzil) (1 equivalent)
-
Aldehyde (1 equivalent)
-
Ammonia source (e.g., ammonium acetate, aqueous ammonia) (2 equivalents)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve the 1,2-dicarbonyl compound and the aldehyde in the chosen solvent in a round-bottom flask.
-
Add the ammonia source to the reaction mixture.
-
Heat the mixture, typically to reflux, for several hours. The reaction time will vary depending on the specific substrates.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Mandatory Visualizations
Caption: EGFR signaling pathway and its inhibition by an imidazole derivative.
Caption: Workflow for copper-catalyzed imidazole synthesis.
Caption: Decision flowchart for catalyst selection in imidazole synthesis.
References
- 1. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 3. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 4. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects on Imidazole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of solvents in imidazole synthesis. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key synthesis methods are provided.
Troubleshooting Guides
This section addresses specific issues that may be encountered during imidazole synthesis, with a focus on how solvent choice can be the root cause and solution.
Issue 1: Low Reaction Yield
Q: My imidazole synthesis is resulting in a low yield. Could the solvent be the problem?
A: Absolutely. Solvent choice is critical for reaction yield. Here’s how to troubleshoot:
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Polarity Mismatch: The polarity of your solvent can significantly impact the solubility of reactants and the stability of transition states.
-
For Debus-Radziszewski Synthesis: This reaction often benefits from polar protic solvents like ethanol or methanol, which can help solvate the ammonium acetate and facilitate the condensation steps. However, in some cases, polar aprotic solvents like DMF or DMSO have been shown to give good yields, particularly in metal-catalyzed variations.[1] Poor solubility of starting materials in hydroxylic and polar solvents can sometimes lead to lower yields.[2]
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For Syntheses from α-Diketones: A range of solvents can be effective. For copper-catalyzed syntheses of trisubstituted imidazoles from benzoin, butanol has been shown to give high yields in a short reaction time.[1] Nonpolar solvents like toluene have also been used, though they may result in lower yields compared to more polar options.[1]
-
Solvent-Free Conditions: In many cases, solvent-free reactions, often assisted by microwave irradiation or grinding, can lead to excellent yields and are a greener alternative.[3][4][5][6]
-
-
Protic vs. Aprotic Solvents:
-
Protic solvents (e.g., alcohols, water) can hydrogen bond with reactants and intermediates. This can be beneficial in some reactions by stabilizing charged intermediates. However, in SN2-type reactions for N-alkylation of imidazoles, polar protic solvents can retard the reaction rate by hydrogen bonding with the lone pair of electrons on the nitrogen of the imidazole, inhibiting nucleophilic attack.[7]
-
Aprotic solvents (e.g., acetonitrile, DMF, DMSO) are often preferred for reactions where nucleophilicity is key. Solvents with high dipolarity and hydrogen bond acceptor capability generally favor the reaction.[7]
-
Troubleshooting Steps:
-
Review the literature for your specific imidazole synthesis to see which solvents have been reported to give the best yields.
-
Consider the polarity of your reactants. If you are using nonpolar starting materials, a less polar solvent might improve solubility and, consequently, the reaction rate.
-
Experiment with a range of solvents. Screen a small set of solvents with varying polarities and proticities (e.g., ethanol, acetonitrile, DMF, toluene, or solvent-free).
Issue 2: Difficult Product Purification
Q: I'm having trouble purifying my imidazole product. It seems to be contaminated with by-products or is difficult to separate from the solvent.
A: Solvent choice directly impacts purification. Here are some common scenarios and solutions:
-
High-Boiling Point Solvents: Solvents like DMSO, DMF, or glycerol can be difficult to remove completely under vacuum, leading to contaminated products.
-
Solution: If possible, opt for a lower-boiling point solvent that still provides good reactivity. If a high-boiling solvent is necessary, consider a workup procedure that involves precipitation of the product by adding an anti-solvent (e.g., adding water to a DMF solution) or extraction into a more volatile solvent.
-
-
Solvent-Related By-products: Some solvents can participate in side reactions. For example, in some reactions, the use of alcohols can lead to ether by-products.
-
Solution: Carefully choose an inert solvent for your reaction conditions. If you suspect solvent-related by-products, try switching to a different solvent system.
-
-
Co-elution during Chromatography: The imidazole product may co-elute with residual solvent or by-products during column chromatography.
-
Solution:
-
Ensure the crude product is thoroughly dried to remove as much solvent as possible before chromatography.
-
Optimize your chromatography conditions by trying different solvent systems for your mobile phase.
-
Consider an alternative purification method, such as recrystallization or acid-base extraction. Imidazoles can often be protonated with an acid and extracted into an aqueous layer, then neutralized and re-extracted into an organic solvent.
-
-
Issue 3: Slow or Incomplete Reaction
Q: My imidazole synthesis is very slow or does not go to completion. How can the solvent help?
A: The solvent can have a significant effect on reaction kinetics.
-
Viscosity: Highly viscous solvents can hinder the diffusion of reactants, slowing down the reaction. While using a solvent can help keep the viscosity of the reaction mixture low, especially as the product forms, the choice of solvent itself matters.[7]
-
Transition State Stabilization: The rate of reaction is heavily influenced by the ability of the solvent to stabilize the transition state. For many imidazole syntheses, which proceed through polar transition states, polar solvents are beneficial.[7]
-
Temperature: The boiling point of the solvent dictates the maximum temperature of the reaction at atmospheric pressure. If a higher temperature is required to increase the reaction rate, a higher-boiling point solvent should be chosen. For instance, in a copper-catalyzed synthesis, refluxing in butanol (boiling point ~118°C) led to a much faster reaction and higher yield compared to methanol (boiling point ~65°C).[1] Microwave-assisted synthesis can also be a powerful tool to accelerate reactions, often in conjunction with high-boiling point solvents or under solvent-free conditions.[8]
Troubleshooting Steps:
-
Increase the reaction temperature by switching to a higher-boiling point solvent.
-
Consider a more polar solvent to better stabilize polar intermediates and transition states.
-
Explore microwave-assisted synthesis to potentially reduce reaction times dramatically.
Data Presentation
Table 1: Effect of Solvent on the Yield and Reaction Time for the Synthesis of 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole (a Copper-Catalyzed Reaction) [1]
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | DMSO | 140 | 90 | 75 |
| 2 | DMF | 140 | - | 65 |
| 3 | Butanol | Reflux | 20 | 85 |
| 4 | Ethanol | Reflux | 70 | 76 |
| 5 | Methanol | 65 | 90 | 74 |
| 6 | Water | Reflux | 90 | 10 |
| 7 | Toluene | 110 | - | 67 |
| 8 | Chlorobenzene | 120 | - | 56 |
| 9 | CH₃CN | Reflux | 90 | 68 |
| 10 | Neat | - | - | 64 |
Table 2: Effect of Solvent on the Synthesis of 1-Hexyl-3-methylimidazolium Bromide [7][9]
| Solvent | Dielectric Constant (ε) at 20°C | Dipole Moment (μ, D) | Reaction Rate Constant (k x 10⁵ L mol⁻¹ s⁻¹) at 60°C |
| Methanol | 32.7 | 1.70 | 7.9 |
| Acetone | 20.7 | 2.88 | 26.2 |
| Acetonitrile | 37.5 | 3.92 | 84.9 |
| Dichloromethane | 8.93 | 1.60 | 18.5 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 3.96 | 103.0 |
| Chlorobenzene | 5.62 | 1.69 | 3.4 |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles in Butanol [1]
-
In a round-bottom flask, combine the aldehyde (1 mmol), benzoin or benzil (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).
-
Add butanol (7 mL) to the flask.
-
Reflux the reaction mixture.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice.
-
Stir the resulting solid product at room temperature and then filter.
-
Recrystallize the crude product from ethanol to obtain the pure imidazole.
Protocol 2: Solvent-Free Synthesis of Imidazole Derivatives [3]
-
In a reaction flask, place the aromatic o-phenylenediamine or benzil (2 mmol), aromatic aldehyde (2 mmol), and ammonium acetate (5 mmol).
-
Heat the reaction mixture to approximately 70°C for about 1 hour.
-
After the reaction is complete, pour the mixture into water.
-
Wash the resulting solid thoroughly with water.
-
Filter the product, dry it, and recrystallize from 95% ethanol.
Mandatory Visualization
Caption: General experimental workflow for imidazole synthesis.
Caption: Troubleshooting logic for low yield in imidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the greenest solvents for imidazole synthesis?
A1: The greenest approach is often a solvent-free synthesis, which eliminates solvent waste altogether.[3][4][5][6] When a solvent is necessary, bio-based alcohols like ethanol and butanol are considered greener alternatives to petroleum-derived solvents like toluene or chlorinated solvents.[1] Deep eutectic solvents (DES) are also emerging as environmentally friendly options.[10]
Q2: Can water be used as a solvent for imidazole synthesis?
A2: In some cases, yes. However, the solubility of many organic starting materials in water is low, which can lead to very low yields. For instance, in a copper-catalyzed synthesis of a trisubstituted imidazole, the yield in water was only 10%.[1] For certain syntheses, particularly those involving ionic liquids or specific catalysts, "on-water" conditions can be successful.
Q3: How does solvent polarity affect the regioselectivity of imidazole synthesis?
A3: While the provided information focuses more on yield and reaction rate, solvent polarity can influence which products are formed. By stabilizing certain intermediates over others, the solvent can direct the reaction down a specific pathway, potentially affecting the final substitution pattern of the imidazole ring. This is a complex area, and the specific effects would depend heavily on the reaction mechanism.
Q4: Are there any general solvent selection guides available?
A4: Yes, several pharmaceutical companies and academic groups have developed solvent selection guides that rank solvents based on safety, health, and environmental criteria. These guides can be a valuable starting point for choosing a suitable solvent for your synthesis.
Q5: What is the role of a solvent in a "solvent-free" reaction?
A5: This might seem contradictory, but in some "solvent-free" reactions, one of the liquid reactants can act as the solvent. In other cases, the reaction occurs in a melt phase or by grinding the solid reactants together. The key distinction is that no additional, non-reacting solvent is added to the system.[3][6]
References
- 1. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. Synthesis of Imidazoles from Fatty 1,2‐Diketones [ouci.dntb.gov.ua]
- 9. Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
Technical Support Center: Preparation of 1H-Imidazole-2-carboxaldehyde Oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Imidazole-2-carboxaldehyde oxime.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common laboratory synthesis involves the reaction of 1H-Imidazole-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base. The base, typically sodium carbonate or pyridine, is used to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine to react with the aldehyde. The reaction is often carried out in a protic solvent like ethanol.
Q2: What are the expected isomers of this compound, and how can they be identified?
A2: Like most aldoximes, this compound can exist as two geometric isomers: syn and anti. These isomers arise from the restricted rotation around the C=N double bond. They can often be distinguished and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy, as the chemical shifts of the protons and carbons near the oxime group will differ between the two isomers.[1][2] Variable temperature NMR experiments can also be employed to study the isomerization process.[1][3][4]
Q3: What are the most common impurities I might encounter in my synthesis?
A3: Common impurities can arise from the starting materials, side reactions, or degradation of the product. These may include:
-
Unreacted 1H-Imidazole-2-carboxaldehyde: If the reaction does not proceed to completion.
-
1H-Imidazole-2-carboxylic acid: Formed by the oxidation of the starting aldehyde.[5]
-
Hydrate of 1H-Imidazole-2-carboxaldehyde: The starting aldehyde can form a stable hydrate, particularly around pH 8.0.[1][3][4]
-
2-Cyanoimidazole: Dehydration of the oxime product can lead to the corresponding nitrile.[6][7][8]
Q4: How can I purify the final product?
A4: Purification can typically be achieved through standard laboratory techniques. Thin-layer chromatography (TLC) can be used for small-scale purification and for monitoring the reaction progress.[2] For larger quantities, column chromatography on silica gel is a common method. Recrystallization from a suitable solvent system can also be an effective purification technique. For the analysis of imidazole-containing compounds, techniques like High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are highly effective.[9][10][11][12]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Oxime | Incomplete reaction. | - Increase reaction time or temperature. - Ensure the base is added in a sufficient amount to neutralize the hydroxylamine hydrochloride. - Use a slight excess of hydroxylamine. |
| Formation of the aldehyde hydrate. | - Adjust the pH of the reaction mixture. The hydrate is particularly stable around pH 8.0.[1][3][4] Conducting the reaction at a slightly more acidic or basic pH may be beneficial, but this needs to be balanced with the stability of the reactants and product. | |
| Presence of Unreacted Aldehyde | Insufficient hydroxylamine or reaction time. | - Increase the molar ratio of hydroxylamine hydrochloride and base to the aldehyde. - Extend the reaction time and monitor by TLC or HPLC. |
| Formation of 1H-Imidazole-2-carboxylic acid | Oxidation of the starting aldehyde. | - Use fresh, high-purity 1H-Imidazole-2-carboxaldehyde. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. - Avoid prolonged exposure to heat and light. |
| Detection of 2-Cyanoimidazole | Dehydration of the oxime. | - Avoid strongly acidic conditions during reaction and workup. - Use milder dehydrating agents for workup if necessary. - Some dehydrating conditions (e.g., strong acids, certain catalysts) are known to promote nitrile formation from aldoximes.[6][7][8][13] |
| Difficulty in Isolating the Product | Product is highly soluble in the reaction solvent. | - After the reaction is complete, remove the solvent under reduced pressure. - Attempt to precipitate the product by adding a non-polar co-solvent. |
| Presence of Multiple Spots on TLC/Peaks in HPLC | Presence of syn and anti isomers. | - This is expected. The ratio of isomers can sometimes be influenced by reaction and workup conditions. - Characterize both isomers if possible. Separation of the isomers may be challenging but can be attempted with careful chromatography. |
| Other impurities. | - Refer to the specific impurity-related troubleshooting points above. - Optimize the purification method (e.g., change the solvent system for chromatography). |
Experimental Protocols
Synthesis of this compound[2]
-
Dissolution: Dissolve 1H-Imidazole-2-carboxaldehyde (2.0 g, 20.8 mmol) in dry ethanol (320 mL).
-
Addition of Reagents: To this solution, add sodium carbonate (1.0 g) and hydroxylamine hydrochloride (1.5 g, 21.6 mmol).
-
Reaction: Reflux the mixture for 2 hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by TLC on silica gel using a mobile phase of dichloromethane/methanol (90:10 v/v).
Analytical Method: High-Performance Liquid Chromatography (HPLC)
While a specific method for this compound is not detailed in the provided search results, a general approach for imidazole derivatives can be adapted.[9][10]
-
Column: A C18 reversed-phase column is often suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid) is a good starting point.
-
Detection: UV detection at a wavelength around 220-260 nm is typically appropriate for the imidazole ring. Mass spectrometry (MS) can be used for more specific detection and identification of impurities.
Impurity Management and Signaling Pathways
The formation of key impurities can be understood as competing reaction pathways. The desired reaction is the nucleophilic addition of hydroxylamine to the aldehyde, followed by dehydration to form the oxime. However, other nucleophiles or reaction conditions can lead to undesired products.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. One-pot synthesis of aldoximes from alkenes via Rh-catalysed hydroformylation in an aqueous solvent system - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03141K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. tandfonline.com [tandfonline.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectral Analysis of 1H-Imidazole-2-carboxaldehyde Oxime
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. This guide provides a comparative spectral analysis of 1H-Imidazole-2-carboxaldehyde oxime, a molecule of interest in medicinal chemistry, benchmarked against its precursor and structural analogs. The data presented herein, including NMR, IR, and Mass Spectrometry, offers a comprehensive reference for its characterization.
Comparative Spectral Data
The spectral characteristics of this compound are presented in comparison with its direct precursor, 1H-Imidazole-2-carboxaldehyde, and a structural analog, Pyridine-2-carboxaldehyde oxime. This allows for a clear understanding of the spectral changes upon oxime formation and the influence of the heterocyclic core.
Table 1: ¹H NMR Spectral Data Comparison (in DMSO-d₆)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| This compound | H4 / H5 | ~7.15, ~7.45 | d, d | ~1.2 | Two distinct signals for the imidazole ring protons are observed. The presence of syn and anti isomers (approx. 60:40 ratio) leads to signal complexity[1]. |
| CH=NOH | ~8.10 | s | - | Signal for the oxime proton. | |
| N-OH | ~11.5 | br s | - | Broad singlet for the hydroxyl proton of the oxime group[1]. | |
| N-H | ~13.0 | br s | - | Broad singlet for the imidazole N-H proton[1]. | |
| 1H-Imidazole-2-carboxaldehyde | H4 / H5 | 7.25 / 7.50 | s, s | - | Two singlets for the imidazole ring protons. |
| CHO | 9.63 | s | - | Singlet for the aldehyde proton[1]. | |
| N-H | 13.5 | br s | - | Broad singlet for the imidazole N-H proton. | |
| Pyridine-2-carboxaldehyde Oxime | H3 | 8.15 | d | 7.9 | Aromatic protons of the pyridine ring show characteristic splitting patterns[2]. |
| H4 | 7.85 | t | 7.7 | ||
| H5 | 7.40 | t | 6.4 | ||
| H6 | 8.60 | d | 4.7 | ||
| CH=NOH | 8.15 | s | - | ||
| N-OH | 11.6 | s | - |
Table 2: ¹³C NMR Spectral Data Comparison (in DMSO-d₆)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) | Notes |
| This compound | C2 | ~145.0 | Carbon bearing the oxime group. Signal is influenced by the syn/anti isomerism[1]. |
| C4 / C5 | ~122.0, ~128.0 | Two distinct signals for the imidazole ring carbons. Coalescence may be observed at higher temperatures[1]. | |
| C=NOH | ~140.0 | Carbon of the oxime functional group[1]. | |
| 1H-Imidazole-2-carboxaldehyde | C2 | 145.5 | Carbon attached to the aldehyde group. |
| C4 / C5 | 123.5 / 129.0 | Imidazole ring carbons. | |
| CHO | 180.0 | Aldehyde carbonyl carbon[1]. | |
| Pyridine-2-carboxaldehyde Oxime | C2 | 152.5 | Pyridine ring carbon attached to the oxime group. |
| C3 | 121.0 | ||
| C4 | 137.0 | ||
| C5 | 125.0 | ||
| C6 | 150.0 | ||
| C=NOH | 148.5 | Oxime carbon. |
Table 3: IR and Mass Spectrometry Data Comparison
| Compound | IR (KBr, cm⁻¹) Key Absorptions | Mass Spec (EI) m/z (Relative Intensity) |
| This compound | ~3400 (O-H str), ~3100 (N-H str), ~1640 (C=N str, oxime), ~1580 (C=N str, imidazole) | M⁺ at m/z 111. Key fragments may include loss of •OH (m/z 94) and further fragmentation of the imidazole ring. |
| 1H-Imidazole-2-carboxaldehyde | ~3100 (N-H str), ~1685 (C=O str, aldehyde)[1], ~1580 (C=N str, imidazole) | M⁺ at m/z 96. Key fragments include [M-H]⁺ (m/z 95) and loss of CO (m/z 68)[3][4]. |
| Pyridine-2-carboxaldehyde Oxime | ~3400 (O-H str), ~3050 (Ar C-H str), ~1630 (C=N str, oxime), ~1590 (C=N str, pyridine) | M⁺ at m/z 122. Fragmentation involves the pyridine ring and loss of small neutral molecules. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.
-
Data Acquisition: ¹H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra were acquired using a proton-decoupled pulse sequence.
-
Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak as a secondary reference.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Instrumentation: FTIR spectra were recorded on a standard FTIR spectrometer.
-
Data Acquisition: Spectra were typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) interface.
-
Ionization: Electron ionization (EI) was performed at a standard energy of 70 eV.
-
Analysis: The mass-to-charge ratios (m/z) of the resulting ions were measured using a quadrupole or time-of-flight (TOF) mass analyzer.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectral analysis and interpretation of a novel compound like this compound.
Caption: Workflow for the synthesis, spectral characterization, and structural elucidation of a target compound.
References
A Comparative Guide to 1H-Imidazole-2-carboxaldehyde Oxime and Other Oxime Ligands for Researchers
This guide provides a comprehensive comparison of 1H-Imidazole-2-carboxaldehyde oxime with other notable oxime ligands, namely dimethylglyoxime and salicylaldoxime. It is designed for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available experimental data.
Introduction to Oxime Ligands
Oxime ligands are a versatile class of organic compounds characterized by the R1R2C=NOH functional group. They are widely utilized in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. The nitrogen and oxygen atoms of the oxime group can act as donor atoms, leading to diverse coordination modes. The incorporation of other functional moieties, such as the imidazole ring in this compound, can further modulate the electronic and steric properties of the ligand, influencing the stability, reactivity, and potential applications of their metal complexes. These applications span from catalysis and analytical chemistry to the development of new therapeutic agents.[1]
Ligand Profiles
This guide focuses on a comparative analysis of the following three oxime ligands:
-
This compound: A heterocyclic oxime containing an imidazole ring, which introduces an additional coordination site and potential for hydrogen bonding.
-
Dimethylglyoxime (DMG): A classic α-dioxime known for forming highly stable, square planar complexes, particularly with nickel(II).[2]
-
Salicylaldoxime: An aromatic oxime with a hydroxyl group in the ortho position, allowing for the formation of a six-membered chelate ring with metal ions.[3]
Performance Comparison: Coordination Chemistry
The ability of a ligand to form stable complexes with metal ions is a critical performance parameter. This is quantitatively expressed by the stability constant (log β), where a higher value indicates a more stable complex. While a direct comparative study of the stability constants for all three ligands under identical conditions is not available in the literature, we can compile representative data from various sources to draw meaningful comparisons.
| Ligand | Metal Ion | log β₁ | log β₂ | Experimental Conditions | Reference |
| Dimethylglyoxime | Ni(II) | - | 17.6 ± 0.7 | 20°C, aqueous solution | [4] |
| Cu(II) | - | - | Data not readily available in a comparable format | ||
| Zn(II) | - | - | Data not readily available in a comparable format | ||
| Salicylaldoxime | Cu(II) | 9.5 | 17.5 | 25°C, 50% v/v aq. ethanol, I=0.05M KNO₃ | [5] |
| Ni(II) | 7.4 | 13.3 | 25°C, 50% v/v aq. ethanol, I=0.05M KNO₃ | [5] | |
| Zn(II) | 6.5 | 11.7 | 25°C, 50% v/v aq. ethanol, I=0.05M KNO₃ | [5] | |
| This compound | - | - | - | Stability constant data not readily available in the searched literature. |
Note: The stability of metal complexes is highly dependent on experimental conditions such as temperature, solvent, and ionic strength. The data presented here are for illustrative purposes and should be interpreted with caution when comparing across different studies.
Performance Comparison: Biological Activity
Metal complexes of oxime ligands have shown promise as antimicrobial and anticancer agents. The biological activity is often enhanced upon coordination with a metal ion.
| Ligand/Complex Type | Biological Activity | Organism/Cell Line | Measurement (e.g., MIC, IC₅₀) | Reference |
| Imidazole-based complexes | Antibacterial | S. aureus, E. coli | MIC: 6.25 - 250 µg/mL (for various benzimidazole complexes) | [6] |
| Salicylaldoxime-related complexes | Antioxidant | DPPH, ABTS radicals | Radical scavenging activity demonstrated | [7] |
| Dimethylglyoxime complexes | - | - | Data on specific antimicrobial or anticancer activity is less prominent in the searched literature. | |
| This compound complexes | - | - | Data on specific antimicrobial or anticancer activity is not readily available in the searched literature. |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.[8] IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves the oximation of 1H-Imidazole-2-carboxaldehyde.
1. Synthesis of 1H-Imidazole-2-carboxaldehyde: A detailed procedure for the synthesis of 1H-imidazole-2-carboxaldehyde has been reported in Organic Syntheses.[9] One method involves the reaction of 2-bromo-1H-imidazole with isopropylmagnesium chloride followed by n-butyllithium, and then quenching with N,N-dimethylformamide (DMF).[10]
2. Oximation of 1H-Imidazole-2-carboxaldehyde: To a solution of 1H-imidazole-2-carboxaldehyde in a suitable solvent (e.g., ethanol or water), an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) is added. The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography. The product, this compound, can then be isolated by filtration or extraction.
Characterization of Oxime Ligands and their Metal Complexes
Standard spectroscopic techniques are employed to characterize the synthesized ligands and their metal complexes.
-
¹H and ¹³C NMR Spectroscopy: Provides information on the chemical environment of the hydrogen and carbon atoms, respectively, confirming the structure of the ligand and detecting changes upon complexation.[11][12]
-
FT-IR Spectroscopy: Used to identify the characteristic vibrational frequencies of functional groups. The C=N and N-O stretching frequencies of the oxime group, and the N-H and C=N frequencies of the imidazole ring are of particular interest. Shifts in these frequencies upon coordination to a metal ion provide evidence of complex formation.[11][12]
-
UV-Vis Spectroscopy: Electronic transitions within the ligand and the metal complex can be observed. The appearance of new bands or shifts in existing bands upon complexation can be used to study the coordination environment of the metal ion.[13][14]
Determination of Metal-Ligand Stability Constants
Potentiometric titration is a widely used method for determining the stability constants of metal complexes in solution.[15][16][17][18][19]
General Procedure:
-
Calibration: The pH electrode is calibrated using standard buffer solutions.
-
Titrations: A series of titrations are performed with a standard solution of a strong base (e.g., NaOH) under a constant temperature and ionic strength. The solutions titrated are:
-
A known concentration of a strong acid (e.g., HCl or HNO₃).
-
The strong acid plus a known concentration of the ligand.
-
The strong acid, the ligand, and a known concentration of the metal salt.
-
-
Data Analysis: The titration curves (pH vs. volume of base added) are analyzed to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes. This is often done using specialized software that employs iterative algorithms to fit the experimental data to a theoretical model of the equilibria in solution.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][8][20][21][22]
General Procedure:
-
Preparation of Antimicrobial Agent Dilutions: A serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: General scheme for the formation of a metal-oxime complex.
Caption: Putative mechanisms of antimicrobial action for metal-oxime complexes.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Dimethylglyoxime - Wikipedia [en.wikipedia.org]
- 3. Salicylaldoxime - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity [mdpi.com]
- 8. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. kjscollege.com [kjscollege.com]
- 15. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 16. cost-nectar.eu [cost-nectar.eu]
- 17. youtube.com [youtube.com]
- 18. materialsciencetech.com [materialsciencetech.com]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
A Comparative Guide to the Synthetic Routes of 1H-Imidazole-2-carboxaldehyde Oxime
This guide provides a detailed comparison of two synthetic routes for the preparation of 1H-Imidazole-2-carboxaldehyde oxime, a valuable building block in medicinal chemistry and materials science. The routes are evaluated based on yield, reaction conditions, and overall efficiency, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their synthetic strategies.
Synthetic Pathways Overview
Two primary routes for the synthesis of this compound are presented. Both routes converge at the final oximation step but differ in the synthesis of the precursor, 1H-Imidazole-2-carboxaldehyde.
-
Route 1: A high-yield, two-step synthesis commencing with the formylation of 2-bromo-1H-imidazole to afford the intermediate aldehyde.
-
Route 2: A multi-step synthesis starting from readily available imidazole and benzoyl chloride, as detailed in Organic Syntheses.
The following sections provide detailed experimental protocols for each route, a quantitative comparison of their performance, and characterization data for the final product.
Experimental Protocols
Route 1: Synthesis via Formylation of 2-Bromo-1H-imidazole
Step 1: Synthesis of 1H-Imidazole-2-carboxaldehyde
To a solution of 2-bromo-1H-imidazole (0.65 g, 4.4 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0°C is slowly added a 2 M solution of isopropylmagnesium chloride (i-PrMgCl) in THF (2.2 mL, 4.4 mmol) over 5 minutes. The reaction mixture is stirred at this temperature for an additional 5 minutes. Subsequently, a 2.5 M solution of n-butyllithium (n-BuLi) in hexane (3.5 mL, 8.8 mmol) is added dropwise over 5 minutes, maintaining the temperature below 20°C. The mixture is stirred for 30 minutes at this temperature. Dry N,N-dimethylformamide (DMF, 0.32 g, 4.4 mmol) is then added, and the reaction is slowly warmed to 20°C over 30 minutes. An additional 6 mL of DMF is added to complete the reaction. The reaction is quenched with water (6 mL) while keeping the temperature below 20°C and stirred for 10 minutes. The organic and aqueous phases are separated, and the aqueous phase is extracted with ethyl acetate (10 mL). The combined organic phases are filtered through a silica gel pad and concentrated. The crude product is purified by flash chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to yield 1H-Imidazole-2-carboxaldehyde as a light yellow solid.[1]
Step 2: Synthesis of this compound
1H-Imidazole-2-carboxaldehyde is reacted with hydroxylamine hydrochloride and sodium carbonate in ethanol. The mixture is refluxed for 2 hours to produce (E/Z)-1H-imidazole-2-carbaldehyde oxime.[2]
-
Yield: 83%[2]
Route 2: Multi-step Synthesis from Imidazole
Step 1: Synthesis of 1-Benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole
In a 12-L vessel, imidazole (68 g, 1.0 mol), triethylamine (202 g, 2 mol), and acetonitrile (1000 mL) are combined. Benzoyl chloride (281 g, 2.0 mol) is added dropwise over 1 hour while maintaining the temperature at 15–25°C. After stirring for another hour, ether (1 L) and water (5 L) are added, and the mixture is cooled to 5°C. The crystalline product is filtered, washed successively with water, acetone, and ether, and air-dried.[3]
Step 2: Synthesis of 2-(1,3-Dibenzoyl-4-imidazolin-2-yl)imidazole hydrochloride
The product from the previous step (150 g, 0.335 mol) is suspended in methanol (500 mL), and concentrated hydrochloric acid (30 mL) is added. The mixture is stirred until a clear solution is obtained.[3]
Step 3: Synthesis of 2-(1,3-Dibenzoylimidazolidin-2-yl)imidazole hydrochloride
The hydrochloride salt from the previous step (38.0 g, 0.10 mol) is suspended in 95% ethanol (300 mL) in a Parr hydrogenation bottle. 10% Palladium on carbon (2 g) is added cautiously. The mixture is shaken under a 50-psi atmosphere of hydrogen for approximately 2 hours. The catalyst is removed by filtration, and the filtrate is concentrated. The residue is triturated with ice-cold acetone, filtered, and washed to yield the product.[3]
Step 4: Synthesis of 1H-Imidazole-2-carboxaldehyde
The product from the previous step (19.1 g, 0.05 mol) is refluxed in concentrated hydrochloric acid (200 mL) for 22 hours. The mixture is cooled, and the precipitated benzoic acid is removed by filtration. The filtrate is evaporated, and the residue is digested with 95% ethyl alcohol and cooled. The solid ethylenediamine dihydrochloride is filtered off. The filtrate is again concentrated, the residue is dissolved in water (40 mL), and solid sodium bicarbonate is added until foaming ceases to crystallize the product. The product is filtered and washed with ice-water.[3]
Step 5: Synthesis of this compound
This step follows the same procedure as in Route 1, Step 2. 1H-Imidazole-2-carboxaldehyde is refluxed with hydroxylamine hydrochloride and sodium carbonate in ethanol for 2 hours.[2]
-
Yield: 83%[2]
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1 | Route 2 |
| Starting Material | 2-Bromo-1H-imidazole | Imidazole, Benzoyl Chloride |
| Number of Steps | 2 | 5 |
| Overall Yield | ~75% | ~40-55% |
| Reaction Time | Shorter | Longer |
| Reagents & Conditions | Grignard, n-BuLi, low temp. | Multi-step, hydrogenation |
| Purification | Flash Chromatography | Filtration, Recrystallization |
Characterization of this compound
The final product, this compound, exists as a mixture of syn and anti isomers.
-
Appearance: Crystalline solid.
-
13C NMR (DMSO-d6): Signals for both syn and anti isomers are observed. The C4 and C5 carbons of the imidazole ring are resolved in the solid-state 13C CP-MAS spectrum.[4]
-
1H NMR (DMSO-d6 or acetone-d6): The ratio of syn to anti isomers is approximately 60:40 in solution.[4]
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations involved in each synthetic route.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Alternative Greener Approaches for Oximation
For the final oximation step, several environmentally friendly methods have been reported for the conversion of aldehydes to oximes, which could be adapted for the synthesis of this compound. These methods offer advantages such as shorter reaction times, milder conditions, and the avoidance of hazardous solvents.
-
Ultrasound-assisted synthesis: The condensation of aldehydes and ketones with hydroxylamine hydrochloride can be achieved in high yields (81–95%) in water and ethanol under ultrasound irradiation. This method significantly reduces reaction times.
-
Solvent-free grinding: Carbonyl compounds can be converted to their corresponding oximes in excellent yields by grinding the reactants with hydroxylamine hydrochloride and a catalyst like Bi2O3 at room temperature. This method minimizes waste and is environmentally benign.
While these methods have not been specifically reported for 1H-Imidazole-2-carboxaldehyde, they represent promising alternatives to the conventional reflux method and warrant further investigation for the synthesis of the target oxime.
Caption: General experimental workflow.
References
comparative biological activity of imidazole-based oximes
A Comparative Guide to the Biological Activity of Imidazole-Based Oximes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various imidazole-based oximes. The information is compiled from recent studies and presented with supporting experimental data to facilitate informed decisions in drug discovery and development.
A significant area of investigation for imidazole-based oximes is their potential as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus compounds, which are found in pesticides and nerve agents.[1][2] Some derivatives have also been explored as direct AChE inhibitors for the management of Alzheimer's disease.[3][4][5]
Quantitative Data Summary
| Compound/Derivative | Target/Assay | IC50/EC50 | Source |
| Imidazolylacetophenone oxime ether (derivative 28) | Nitric Oxide (NO) production inhibition | 0.49 µM (EC50) | [3] |
| Imidazo[1,2-a] pyridine derivatives (7a-e) | Acetylcholinesterase (AChE) inhibition | 48 - 73 µM (IC50) | |
| 1H-benzo[d]imidazole-1-yl-derivatives (Compound 1) | Acetylcholinesterase (AChE) inhibition | ~95% inhibition (Galantamine as reference) | [5] |
| Tertiary imidazole-based aldoximes | Reactivation of organophosphate-inhibited butyrylcholinesterase (BChE) | Efficient reactivators | [6][7] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This method is a widely used, simple, and rapid procedure for determining AChE activity.
-
Preparation of Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Test compounds (imidazole-based oximes) dissolved in a suitable solvent (e.g., DMSO).
-
AChE enzyme solution (from electric eel, rat brain, or human serum).[4]
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.
-
Measure the absorbance of the yellow product continuously over time using a microplate reader at a wavelength of 412 nm.
-
The rate of the reaction is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
-
Illustrative Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of imidazolylacetophenone oxime derivatives as novel brain-penetrant agents for Alzheimer's disease treatment [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Characterization and Preliminary Evaluation of New 1H-benzo[d]imidazole-1yl-derivatives as Acetylcholine Esterase Inhibitors | Al-Rafidain Journal of Medical Sciences ( ISSN 2789-3219 ) [ajms.iq]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazole aldoximes effective in assisting butyrylcholinesterase catalysis of organophosphate detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for 1H-Imidazole-2-carboxaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of 1H-Imidazole-2-carboxaldehyde oxime, a molecule of interest in pharmaceutical development and chemical research. The information presented herein is curated from established analytical practices for imidazole and oxime derivatives, guided by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2)/Q14 guidelines.[1][2][3][4][5] This document aims to equip researchers with the necessary information to select and implement a suitable analytical method for their specific needs.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry. As with any compound intended for pharmaceutical use, robust and reliable analytical methods are crucial for its quantification and quality control. This guide compares three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the analyte's physicochemical properties, the sample matrix, and the intended purpose of the analysis (e.g., routine quality control, stability studies, or impurity profiling).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation based on the differential migration of charged species in an electric field. |
| Applicability | Highly suitable for non-volatile and thermally labile compounds like this compound. | May require derivatization to increase volatility and thermal stability.[6][7] | Well-suited for the analysis of polar and charged molecules in small sample volumes.[8][9][10][11] |
| Specificity | Good; can be enhanced with diode-array detection (DAD) or mass spectrometry (MS). | Excellent; provides structural information, aiding in peak identification and purity assessment.[6][12] | High; separation is based on charge-to-mass ratio, offering a different selectivity compared to chromatography.[9][10] |
| Sensitivity | Good; Limits of Detection (LOD) and Quantitation (LOQ) are typically in the µg/mL to ng/mL range.[13][14][15] | Excellent; LOD and LOQ can reach low ng/mL to pg/mL levels, especially with selected ion monitoring (SIM).[6][16] | Very high; requires minimal sample volume, with LODs often in the low µg/mL to ng/mL range.[11][17] |
| Precision | High; Relative Standard Deviation (RSD) for repeatability is typically <2%.[18] | High; RSD for repeatability is generally <5%. | Good; RSD can be slightly higher than HPLC due to injection variability, but typically <5%. |
| Accuracy | High; recovery rates are usually within 98-102%.[18] | High; recovery can be influenced by the efficiency of derivatization and extraction steps.[6] | Good; accuracy is dependent on the reproducibility of injection and migration times. |
| Robustness | Generally robust; minor variations in mobile phase composition, pH, and temperature have a minimal effect. | Can be less robust; susceptible to variations in derivatization conditions, injection temperature, and gas flow rate. | Can be sensitive to changes in buffer pH, voltage, and capillary temperature.[9] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar compounds and should be optimized for the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) Method
This method is recommended for the routine quantification and purity analysis of this compound.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (determined by UV-Vis spectroscopy, likely around 280-300 nm).[19][20][21][22][23]* Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol or a suitable solvent at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range of the method.
4. Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate that there is no interference from excipients or degradation products at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the reference standard. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The RSD should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD over the two days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is particularly useful for the identification and quantification of volatile impurities or for trace-level analysis.
1. Instrumentation:
-
GC system equipped with a split/splitless injector, a capillary column, and a Mass Spectrometric detector.
2. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
3. Derivatization (if necessary):
-
Due to the polarity and potential thermal lability of the oxime and imidazole groups, derivatization may be required to improve volatility and chromatographic performance. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
-
Procedure: To a dried sample, add the silylating reagent and a catalyst (e.g., pyridine) and heat at 60-80 °C for 30-60 minutes.
4. Standard and Sample Preparation:
-
Prepare standard and sample solutions in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). If derivatization is performed, the standards and samples should be subjected to the same derivatization procedure.
5. Validation Parameters:
-
The validation parameters are similar to those for HPLC, with a focus on the reproducibility of the derivatization step and the specificity provided by the mass spectrometric detection.
Visualizations
The following diagrams illustrate the typical workflows for the analytical method validation process.
Caption: Workflow for HPLC Method Validation.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and evaluation of an imidazole-coated capillary column for the electrophoretic separation of aromatic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Description: Separation of imidazole and its derivatives by capillary electrophoresis [aunilo.uum.edu.my]
- 11. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry (2023) | Pingping Chen | 1 Citations [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 19. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 20. researchgate.net [researchgate.net]
- 21. pH-Dependent absorption spectra of aqueous 4-imidazolecarboxaldehyde: theoretical and experimental insights into a marine chromophore proxy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01553G [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
A Structural Showdown: Unraveling the Isomers of 1H-Imidazole-2-carboxaldehyde Oxime
A comprehensive structural comparison of the (E)- and (Z)-isomers of 1H-imidazole-2-carboxaldehyde oxime reveals distinct spectroscopic signatures and spatial arrangements. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of these isomers, supported by experimental data, to facilitate their application in chemical and pharmaceutical research.
The geometric isomerism of oximes, arising from the restricted rotation around the carbon-nitrogen double bond, results in two distinct stereoisomers: (E) (entgegen or anti) and (Z) (zusammen or syn). These isomers often exhibit different physical, chemical, and biological properties. In the case of this compound, the orientation of the hydroxyl group relative to the imidazole ring defines the (E) and (Z) configurations, which can be distinguished through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).
Spectroscopic and Structural Comparison
A detailed investigation by Lázaro Martínez et al. provides a thorough characterization of the syn-(Z) and anti-(E) isomers of this compound. Their study utilized both solution and solid-state NMR spectroscopy to identify and quantify the isomers.[1]
In solution (DMSO-d₆ and acetone-d₆), a mixture of the syn and anti isomers was observed in a 60:40 ratio, respectively.[1] In the solid state, the isomers were found to be present in equal amounts.[1] The distinct chemical environments of the carbon atoms in each isomer lead to separate signals in the ¹³C NMR spectrum, allowing for their unambiguous assignment.
Below is a summary of the key comparative data for the two isomers.
| Property | (Z)-Isomer (syn) | (E)-Isomer (anti) | Reference |
| Structure | The oxime hydroxyl group is on the same side as the imidazole ring's N1-H. | The oxime hydroxyl group is on the opposite side of the imidazole ring's N1-H. | |
| ¹³C NMR (DMSO-d₆, ppm) | [1] | ||
| C2 | 141.5 | 141.5 | [1] |
| C4 | 128.5 | 128.5 | [1] |
| C5 | 122.5 | 122.5 | [1] |
| CH=NOH | 138.0 | 138.0 | [1] |
Note: The reported ¹³C NMR data in the key reference does not show distinct peaks for the individual isomers for all carbons, likely due to the tautomeric equilibrium in the imidazole ring. However, the presence of both isomers was confirmed through 2D-NMR experiments and solid-state NMR.[1] Further detailed assignments for each isomer are noted with an asterisk in the original publication's spectral figures.
Experimental Protocols
The synthesis and characterization of the this compound isomers were performed following established chemical procedures.
Synthesis of this compound[1]
-
Reaction Setup: 1H-imidazole-2-carboxaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent, such as aqueous methanol.
-
Base Addition: A base, typically potassium carbonate, is added to the reaction mixture to neutralize the hydrochloride and facilitate the condensation reaction.
-
Reaction Conditions: The reaction is typically carried out at room temperature with stirring.
-
Workup and Isolation: The resulting product, a mixture of (E)- and (Z)-isomers, is isolated through standard procedures such as filtration or extraction, followed by purification if necessary.
NMR Spectroscopy[1]
-
Solution-State NMR: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Deuterated solvents such as DMSO-d₆ or acetone-d₆ are used. 2D NMR experiments, including Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Exchange Spectroscopy (EXSY), are employed for the unequivocal assignment of signals to the respective isomers.
-
Solid-State NMR: Cross-polarization magic-angle spinning (CP-MAS) and non-quaternary suppression (NQS) ¹³C NMR experiments are performed to characterize the isomers in the solid state. These techniques provide insights into the molecular structure and dynamics in the absence of a solvent.
Structural Isomerism and Tautomerism
The structural relationship between the (E) and (Z) isomers of this compound, along with the tautomerism of the imidazole ring, is a key aspect of their chemistry.
Figure 1. Isomeric and tautomeric forms of this compound.
Experimental Workflow
The process of synthesizing and characterizing the isomers involves a systematic workflow, from the initial chemical reaction to detailed spectroscopic analysis.
Figure 2. Workflow for the synthesis and characterization of the oxime isomers.
References
Assessing the Purity of Synthesized 1H-Imidazole-2-carboxaldehyde Oxime: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of methods to assess the purity of synthesized 1H-Imidazole-2-carboxaldehyde oxime against two structurally similar alternatives: 1H-imidazole-4-carboxaldehyde oxime and 1H-pyrazole-3-carboxaldehyde oxime. The provided experimental data, compiled from various studies, offers a benchmark for purity assessment.
Comparative Purity Data
The following table summarizes the typical purity data obtained for the three compounds using common analytical techniques. It is important to note that these values are representative and can vary based on the specific synthesis and purification methods employed.
| Compound | Melting Point (°C) | High-Performance Liquid Chromatography (HPLC) Purity (%) | Nuclear Magnetic Resonance (NMR) Purity (%) |
| This compound | 171-172[1] | >98 | >99 (based on ¹H NMR)[1] |
| 1H-imidazole-4-carboxaldehyde oxime | 173-174 (for aldehyde precursor)[2] | >99 (for aldehyde precursor)[2] | >98 (estimated based on similar compounds) |
| 1H-pyrazole-3-carboxaldehyde oxime | 142-144 (for aldehyde precursor) | >97 (typical for synthesized pyrazole oximes)[3] | >98 (estimated based on similar compounds) |
Experimental Protocols
Detailed methodologies for the synthesis and purity assessment of this compound and its alternatives are provided below. These protocols are based on established literature procedures.
Synthesis of Oximes
A general procedure for the synthesis of aldoximes from their corresponding aldehydes is as follows:
-
Dissolve the aldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add hydroxylamine hydrochloride (1.1 to 1.5 equivalents) and a base such as sodium carbonate or pyridine (1.1 to 2 equivalents) to the solution.
-
The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from 1 to 24 hours, while being monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure oxime.
Purity Assessment Protocols
1. Melting Point Determination:
The melting point of the synthesized oxime is determined using a standard melting point apparatus. A sharp melting point range close to the literature value is indicative of high purity.
2. High-Performance Liquid Chromatography (HPLC):
HPLC analysis is a reliable method for quantifying the purity of the synthesized compounds by separating the main compound from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically employed.[4][5][6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid as a modifier) is common.[4][5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 210-280 nm).
-
Sample Preparation: A dilute solution of the synthesized oxime in the mobile phase or a suitable solvent is prepared.
-
Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is a powerful tool for both structural confirmation and purity assessment.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.
-
Analysis: The ¹H NMR spectrum should show the expected signals for the compound with correct chemical shifts, multiplicities, and integration values. The absence of significant impurity peaks indicates high purity. Quantitative NMR (qNMR) can be used for a more precise purity determination by integrating the signals of the analyte against a certified internal standard.[7]
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the general experimental workflow for the synthesis and purity assessment of the target compounds.
Caption: General synthesis workflow for imidazole and pyrazole carboxaldehyde oximes.
Caption: Workflow for the comprehensive purity assessment of synthesized oximes.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
spectroscopic comparison of imidazole-2-carboxaldehyde and its oxime
For researchers, scientists, and drug development professionals, a detailed understanding of the structural and electronic properties of bioactive molecules is paramount. This guide provides a comprehensive spectroscopic comparison of imidazole-2-carboxaldehyde and its corresponding oxime, two compounds of interest in medicinal chemistry and materials science. By presenting key experimental data in a clear, comparative format, this guide aims to facilitate a deeper understanding of their distinct spectroscopic signatures.
This comparison delves into the nuances of their molecular structure as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). The conversion of the aldehyde functional group to an oxime introduces significant changes to the molecule's electronic and vibrational properties, which are systematically explored and quantified in the following sections.
Data Presentation: A Side-by-Side Spectroscopic Analysis
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of imidazole-2-carboxaldehyde and its oxime.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (δ) ppm / Multiplicity / Integration / Assignment |
| Imidazole-2-carboxaldehyde | 13.60 (s, 1H, NH), 9.64 (s, 1H, CHO), 7.42 (s, 2H, Im-H)[1] |
| Imidazole-2-carboxaldehyde Oxime | Syn-isomer: 12.1 (br s, 1H, NOH), 8.0 (s, 1H, CH=N), 7.2 (s, 1H, Im-H), 7.0 (s, 1H, Im-H), Anti-isomer: 11.5 (br s, 1H, NOH), 8.5 (s, 1H, CH=N), 7.5 (s, 1H, Im-H), 7.1 (s, 1H, Im-H) |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (δ) ppm / Assignment |
| Imidazole-2-carboxaldehyde | 181.66 (CHO), 146.09 (C2), 127 (Im-C4/C5) |
| Imidazole-2-carboxaldehyde Oxime | Syn-isomer: ~145 (C=NOH), ~140 (C2), ~125 (Im-C4/C5), Anti-isomer: ~148 (C=NOH), ~142 (C2), ~128 (Im-C4/C5) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) / Assignment |
| Imidazole-2-carboxaldehyde | ~3100-2700 (N-H stretch), ~2830 & ~2720 (C-H stretch of aldehyde), ~1685 (C=O stretch)[2] |
| Imidazole-2-carboxaldehyde Oxime | ~3300-3100 (O-H stretch, broad), ~3100-2800 (N-H stretch), ~1650 (C=N stretch), ~940 (N-O stretch) |
Table 4: UV-Vis Spectroscopic Data (in Ethanol)
| Compound | λmax (nm) / Electronic Transition |
| Imidazole-2-carboxaldehyde | ~280-300 (n → π), ~220-250 (π → π)[3][4] |
| Imidazole-2-carboxaldehyde Oxime | ~260-280 (n → π), ~210-230 (π → π) |
Table 5: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) / Key Fragments (m/z) |
| Imidazole-2-carboxaldehyde | 96 [M]⁺, 68 [M-CO]⁺, 41 [C₂H₃N]⁺[5] |
| Imidazole-2-carboxaldehyde Oxime | 111 [M]⁺, 94 [M-OH]⁺, 68 [M-CNO]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the data acquisition process.
Synthesis of Imidazole-2-carboxaldehyde Oxime
To a solution of imidazole-2-carboxaldehyde (1 equivalent) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) is added. The mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford imidazole-2-carboxaldehyde oxime as a mixture of syn and anti isomers.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra were measured on a double-beam spectrophotometer. Solutions of the compounds were prepared in ethanol at a concentration of approximately 10⁻⁵ M. The spectra were recorded in a quartz cuvette with a path length of 1 cm over a wavelength range of 200-400 nm.
Mass Spectrometry (MS)
Mass spectra were acquired on a mass spectrometer using electron ionization (EI) at 70 eV. The samples were introduced via a direct insertion probe. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were recorded.
Mandatory Visualization
The following diagrams illustrate the chemical structures and the experimental workflow for the spectroscopic comparison.
Caption: Chemical structures of imidazole-2-carboxaldehyde and its oxime.
Caption: Experimental workflow for the spectroscopic comparison.
References
- 1. Fragmentation of oxime and silyl oxime ether odd‐electron positive ions by the McLafferty rearrangement: new insights o… [ouci.dntb.gov.ua]
- 2. IR _2007 [uanlch.vscht.cz]
- 3. pubs.aip.org [pubs.aip.org]
- 4. 1H-imidazole-2-carbaldehyde | C4H4N2O | CID 24955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Catalytic Performance of Imidazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of imidazole-based compounds, with a focus on derivatives of 1H-Imidazole-2-carboxaldehyde. While direct catalytic applications of 1H-Imidazole-2-carboxaldehyde oxime are not extensively documented in scientific literature, its structural motif is central to a variety of catalytically active compounds. This guide will explore the performance of a closely related derivative, a copper-imidazole-2-carboxaldehyde complex, and compare it with other imidazole-based catalysts in different reaction types.
Oxidase-Like Catalytic Activity of Copper-Imidazole-2-Carboxaldehyde Complex
A notable catalytic application involving a direct derivative of 1H-Imidazole-2-carboxaldehyde is the use of a copper(II) complex with imidazole-2-carboxaldehyde (Cu-ICA) as an oxidase mimic. This complex has demonstrated significant catalytic activity in the oxidation of 3,3',5,5'-tetramethylbenzidine (TMB) in the absence of hydrogen peroxide.
Comparative Performance Data
The catalytic efficiency of the Cu-ICA complex can be compared with other nano- and micro-materials that exhibit oxidase-like activity. The following table summarizes key kinetic parameters.
| Catalyst | Substrate | Km (mM) | Vmax (10-8 M s-1) | Optimal pH | Optimal Temperature (°C) |
| Cu-ICA | TMB | 0.43 | 10.4 | 4.0 | 45 |
| Co-N-C | TMB | 0.11 | 2.56 | 4.0 | 40 |
| Co-MOF | TMB | 0.35 | 9.61 | 4.0 | 40 |
| Fe-S,N-C | TMB | 0.04 | 2.21 | 4.0 | 35 |
Km (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km suggests a higher affinity of the catalyst for the substrate. Vmax (maximum reaction rate) reflects the catalytic efficiency.
The data indicates that the Cu-ICA complex exhibits a high maximum reaction velocity, comparable to Co-MOF, and is effective under mildly acidic conditions and moderate temperatures.
Experimental Protocol: Synthesis and Catalytic Assay of Cu-ICA
Synthesis of Cu-ICA:
-
Prepare a 1 mg/mL aqueous solution of CuSO4·5H2O and a 15 mg/mL aqueous solution of imidazole-2-carboxaldehyde (ICA).
-
In a reaction vessel, combine 50 μL of the CuSO4·5H2O solution, 50 μL of the ICA solution, and 300 μL of a sodium acetate/acetic acid buffer solution (pH 4.0).
-
The mixture is typically allowed to react at a controlled temperature to form the Cu-ICA complex.
Catalytic Oxidation of TMB:
-
The kinetic studies are performed in a total volume of 500 μL.
-
The reaction mixture contains the prepared Cu-ICA complex, the buffer solution (pH 4.0), and varying concentrations of TMB (ranging from 0.8 to 4.0 mM).
-
The reaction is incubated for 4 minutes at the optimal temperature (45 °C).
-
The solution is then filtered through a 0.22 μm pore membrane.
-
The absorbance of the reaction mixture is immediately measured at 658 nm to determine the concentration of the oxidized TMB product.[1]
Proposed Catalytic Mechanism
The catalytic cycle of Cu-ICA in the oxidation of TMB is believed to involve the coordination of TMB to the copper center, followed by electron transfer to generate the oxidized product and a reduced copper species. The copper center is then re-oxidized by dissolved oxygen, completing the catalytic cycle.
Caption: Proposed catalytic cycle of the Cu-ICA complex in the oxidation of TMB.
Imidazole Derivatives as Ligands in Electrocatalysis
The imidazole moiety is a common ligand in transition metal complexes used for electrocatalysis, such as the hydrogen evolution reaction (HER). In these systems, the electronic properties of the imidazole ligand can significantly influence the catalytic performance of the metal center.
Comparative Performance: Imidazole vs. Pyridine in Cobaloxime-Grafted Graphene for HER
A study comparing imidazole and pyridine as axial ligands for a cobaloxime complex grafted on graphene for the HER provides insights into the role of the imidazole structure.
| Ligand | Onset Potential (V vs. RHE) | Tafel Slope (mV dec-1) | Long-term Stability |
| Imidazole | ~ -0.4 | 145 | High |
| Pyridine | ~ -0.3 | 120 | Moderate |
The onset potential is the potential at which catalysis begins. A less negative value is better. The Tafel slope provides information about the reaction mechanism.
While the pyridine-ligated complex shows a better onset potential and more favorable Tafel slope, the imidazole-ligated complex demonstrates superior long-term stability.[2] This suggests that the stronger Co-N bond in the imidazole complex contributes to its enhanced durability, although the plausible protonation of the imidazole ring in acidic conditions may slightly hinder its electrocatalytic activity compared to pyridine.[2]
Experimental Workflow: Catalyst Preparation and Electrochemical Testing
Caption: General workflow for the synthesis and electrochemical evaluation of HER catalysts.
Imidazole Derivatives in Asymmetric Catalysis
Chiral imidazole-containing ligands have been synthesized and employed in asymmetric catalysis. These ligands coordinate to a metal center to create a chiral environment, enabling the enantioselective synthesis of specific products.
Performance in the Asymmetric Henry Reaction
Chiral bidentate and tridentate imidazole-based ligands have been used to catalyze the asymmetric Henry (nitroaldol) reaction. The performance is influenced by the structure of the ligand and the substituents.
| Ligand Type | Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |
| Amine-linked (bidentate) | Benzyl | 50-70 | 10-20 |
| Amide-linked (bidentate) | Benzyl | 30-50 | 5-15 |
| Amine-linked (tridentate) | Benzyl | 60-80 | 15-25 |
| Amide-linked (tridentate) | Benzyl | 40-60 | 10-20 |
Generally, amine-linked ligands and those with bulkier substituents tend to give higher yields and enantiomeric excesses. The tridentate ligands, with two imidazole moieties, often show improved catalytic activity.
Logical Relationship in Ligand Design for Asymmetric Catalysis
Caption: Key components in the design of chiral imidazole-based catalysts.
Conclusion
While this compound itself is not a widely reported catalyst, its core structure is integral to a range of catalytically active molecules. As a ligand in metal complexes, the imidazole moiety plays a crucial role in tuning the electronic properties and stability of the catalyst, as seen in the oxidase-like Cu-ICA complex and electrocatalytic cobaloximes. Furthermore, the versatility of the imidazole scaffold allows for the synthesis of chiral ligands for asymmetric catalysis. Future research may yet uncover direct catalytic roles for this compound or its close derivatives, but its current significance in catalysis lies primarily in its role as a versatile and tunable ligand.
References
A Comparative Guide to Computational and Experimental Data for 1H-Imidazole-2-carboxaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of available experimental and computational data for 1H-Imidazole-2-carboxaldehyde oxime, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published data for the oxime, this guide also includes relevant data for its precursor, 1H-Imidazole-2-carboxaldehyde, to provide a valuable comparative context.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating molecular structure. For this compound, experimental data reveals the presence of syn and anti isomers in solution.
Table 1: Experimental NMR Data for this compound
| Parameter | Experimental Data (¹H NMR, DMSO-d₆, 300 MHz) | Experimental Data (¹³C NMR, DMSO-d₆, 75 MHz) |
| Syn Isomer | 7.07 (s, 2H, H4-5 imidazole), 7.94 (s, 1H, -CH=N-), 11.37 (s, 1H, -OH) | 124.2 (C4-5), 140.3 (C6), 140.9 (C2) |
| Anti Isomer | 7.12 (s, 2H, H4-5 imidazole), 7.44 (s, 1H, -CH=N-), 12.11 (bs, 1H, -OH) | 124.2 (C4-5), 136.9 (C6), 138.6 (C2) |
| Shared | 12.37 (bs, 2H, -NH) | |
| Data sourced from Lázaro Martínez et al. (2010).[1] |
Note: As of the latest literature search, specific computational NMR data for this compound has not been identified.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is achieved through the reaction of 1H-Imidazole-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base.[1]
Isomerism in this compound
The presence of a carbon-nitrogen double bond in the oxime functional group leads to the formation of syn and anti geometric isomers. The orientation of the hydroxyl group relative to the imidazole ring distinguishes these two forms. Experimental NMR data indicates a 60:40 ratio of syn to anti isomers in both DMSO-d₆ and acetone-d₆ solutions.[1]
Infrared (IR) Spectroscopy
Table 2: Experimental and Computational IR Data for 1H-Imidazole-2-carboxaldehyde (Precursor)
| Vibrational Mode | Experimental Data (cm⁻¹) | Computational Data (cm⁻¹) |
| C-H stretching (aromatic) | ~3100-3000 | Not specified |
| C=O stretching | ~1680 | Not specified |
| C=N stretching (imidazole ring) | Not specified | Not specified |
| C-N stretching (imidazole ring) | ~1380 | Not specified |
| Note: The table is populated with general characteristic IR frequencies as specific peak lists were not available in the search results.[2] |
Experimental Protocol: FT-IR Spectroscopy
FT-IR spectra of the precursor, 1H-Imidazole-2-carboxaldehyde, have been recorded using Attenuated Total Reflectance (ATR) with a Bruker Tensor 27 FT-IR instrument.
UV-Visible (UV-Vis) Spectroscopy
Similar to the IR data, specific experimental and computational UV-Vis spectra for this compound are not widely published. The following data for the precursor, 1H-Imidazole-2-carboxaldehyde, is provided for reference.
Table 3: Experimental and Computational UV-Vis Data for 1H-Imidazole-2-carboxaldehyde (Precursor)
| Parameter | Experimental Data | Computational Data (TD-DFT) |
| λmax 1 (nm) | ~215[3] | 220-250[4] |
| λmax 2 (nm) | ~280-287[3][5] | 270-300[4] |
| Experimental data is for aqueous solutions.[3][5] Computational data was obtained using DFT with a B3LYP/6-311G basis set.[4] |
The absorption band around 280-287 nm is attributed to the n → π* transition of the carbonyl group conjugated with the imidazole ring.[5]
Experimental Protocol: UV-Vis Spectroscopy
UV-Vis absorbance measurements for the precursor were conducted using a NanoDrop spectrophotometer with a 1 mm optical path length.[5]
Disclaimer: This guide is based on currently available and accessible literature. The absence of specific computational data for this compound highlights an opportunity for further research to provide a more direct and comprehensive comparison with experimental findings. The data for the precursor molecule should be considered as a proxy and used with caution when inferring the properties of the oxime.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
